Product packaging for Einecs 286-867-8(Cat. No.:CAS No. 85392-10-5)

Einecs 286-867-8

Cat. No.: B15187385
CAS No.: 85392-10-5
M. Wt: 444.7 g/mol
InChI Key: DJKCGYQCJGBYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 286-867-8 is a useful research compound. Its molecular formula is C15H24N8S4 and its molecular weight is 444.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N8S4 B15187385 Einecs 286-867-8 CAS No. 85392-10-5

Properties

CAS No.

85392-10-5

Molecular Formula

C15H24N8S4

Molecular Weight

444.7 g/mol

IUPAC Name

3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole;4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbodithioic acid

InChI

InChI=1S/C8H12N4S3.C7H12N4S/c1-6-9-7(15-10-6)11-2-4-12(5-3-11)8(13)14;1-6-9-7(12-10-6)11-4-2-8-3-5-11/h2-5H2,1H3,(H,13,14);8H,2-5H2,1H3

InChI Key

DJKCGYQCJGBYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCNCC2.CC1=NSC(=N1)N2CCN(CC2)C(=S)S

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of N,N-dimethyloctadecylamine (Einecs 286-867-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound N,N-dimethyloctadecylamine, identified by Einecs number 286-867-8 and CAS number 124-28-7. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this substance.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of N,N-dimethyloctadecylamine.

PropertyValueUnitsSource
Melting Point23°C[1]
Boiling Point347°C[1]
Density0.8g/cm³[1]
Vapor Pressure0.001 - 0.038Pa at 20-50°C[1]
Water SolubilitySlightly soluble-[1]
pKa (Predicted)9.78 ± 0.28-[1]
Octanol-Water Partition Coefficient (Log P)Not explicitly found, but expected to be high-

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the key physicochemical properties of N,N-dimethyloctadecylamine.

Melting Point Determination (OECD Guideline 102)

The melting point of N,N-dimethyloctadecylamine can be determined using the capillary method as described in OECD Guideline 102.[2][3][4][5]

Methodology:

  • Sample Preparation: A small amount of the finely powdered substance is introduced into a capillary tube, which is then sealed at one end. The tube is packed to a height of 3-5 mm.

  • Apparatus: A melting point apparatus consisting of a heated block or a liquid bath with a calibrated thermometer or temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point. For substances with a melting range, the temperatures at the beginning and end of melting are recorded.

Boiling Point Determination (OECD Guideline 103)

The dynamic method, as outlined in OECD Guideline 103, is a suitable approach for determining the boiling point of N,N-dimethyloctadecylamine.[6]

Methodology:

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The dynamic method involves measuring the boiling temperature at different pressures.

  • Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a pressure-measuring device, and a temperature sensor.

  • Procedure: The substance is placed in the boiling flask, and the pressure in the apparatus is reduced. The substance is then heated, and the temperature at which it boils is recorded for a given pressure. This is repeated for several pressures.

  • Data Analysis: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation or extrapolation of the temperature-pressure data.

Vapor Pressure Determination (OECD Guideline 104)

The static method, described in OECD Guideline 104, can be employed to determine the vapor pressure of N,N-dimethyloctadecylamine.[1][7][8][9][10]

Methodology:

  • Principle: The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[7]

  • Apparatus: The apparatus consists of a sample container, a pressure-measuring device (e.g., a manometer), and a temperature-controlled chamber.

  • Procedure: A small amount of the degassed sample is introduced into the sample container. The system is evacuated and sealed. The temperature is then controlled, and the pressure exerted by the vapor of the substance is measured at different temperatures.

  • Data Reporting: The vapor pressure is reported in Pascals (Pa) as a function of temperature.

Water Solubility Determination (OECD Guideline 105)

Given that N,N-dimethyloctadecylamine is slightly soluble in water, the flask method described in OECD Guideline 105 is appropriate.[11][12][13][14][15]

Methodology:

  • Principle: The flask method determines the saturation mass concentration of a substance in water at a given temperature.[12]

  • Procedure: An excess amount of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the undissolved substance is separated from the aqueous phase by centrifugation or filtration.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography). The experiment is performed in triplicate.

pKa Determination (OECD Guideline 112)

The titration method, as outlined in OECD Guideline 112, can be used to determine the acid dissociation constant (pKa) of N,N-dimethyloctadecylamine.[16][17][18][19][20]

Methodology:

  • Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base and monitoring the pH.[17][20]

  • Procedure: A known concentration of N,N-dimethyloctadecylamine is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The solution is then titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Collection: The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Density Determination (ASTM D792)

The density of N,N-dimethyloctadecylamine in its solid state can be determined using Test Method A of ASTM D792.[21][22][23][24]

Methodology:

  • Principle: This method is based on Archimedes' principle, where the density is calculated from the weight of the sample in air and its weight when immersed in a liquid of known density (water).

  • Apparatus: An analytical balance equipped with a stand to allow for weighing a sample suspended in a liquid.

  • Procedure: The weight of the solid sample is first measured in air. The sample is then immersed in distilled water at a known temperature (e.g., 23°C), and its apparent weight is measured.

  • Calculation: The density is calculated using the formula: Density = (Weight in air) / [(Weight in air) - (Weight in water)] * Density of water at the test temperature.

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107)

The shake flask method, described in OECD Guideline 107, is a standard method for determining the octanol-water partition coefficient (Log P).[25][26][27][28][29]

Methodology:

  • Principle: The partition coefficient is the ratio of the concentration of a substance in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[26]

  • Procedure: A known amount of N,N-dimethyloctadecylamine is added to a mixture of n-octanol and water (both pre-saturated with the other phase). The mixture is shaken until equilibrium is reached.

  • Phase Separation: The octanol and water phases are separated by centrifugation.

  • Analysis: The concentration of the substance in each phase is determined using a suitable analytical technique.

  • Calculation: The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical substance like N,N-dimethyloctadecylamine.

Physicochemical_Workflow cluster_synthesis Sample Preparation cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Purity Purity Assessment (HPLC, GC) Characterization->Purity MeltingPoint Melting Point (OECD 102) Purity->MeltingPoint BoilingPoint Boiling Point (OECD 103) Purity->BoilingPoint VaporPressure Vapor Pressure (OECD 104) Purity->VaporPressure WaterSolubility Water Solubility (OECD 105) Purity->WaterSolubility pKa pKa (OECD 112) Purity->pKa Density Density (ASTM D792) Purity->Density LogP LogP (OECD 107) Purity->LogP DataCompilation Data Compilation & Tabulation MeltingPoint->DataCompilation BoilingPoint->DataCompilation VaporPressure->DataCompilation WaterSolubility->DataCompilation pKa->DataCompilation Density->DataCompilation LogP->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Synthesis of Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate, commonly known as Fluorescent Brightener 71 (FB-71), is a prominent member of the stilbene-derivative class of fluorescent whitening agents. Its molecular structure, characterized by a central stilbene core linked to substituted triazine rings, enables the absorption of ultraviolet light and subsequent emission of blue light, resulting in a whitening effect. This property has led to its extensive use in the detergent, paper, and textile industries. This technical guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

The synthesis of Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate is a multi-step process involving the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The key starting materials are 4,4'-diaminostilbene-2,2'-disulfonic acid, cyanuric chloride, aniline, and morpholine. The reaction is carefully controlled by temperature and pH to achieve the desired substitutions.

Synthetic Pathway

The overall synthetic scheme is a three-step sequential substitution reaction on cyanuric chloride.

Synthesis_Pathway cluster_0 cluster_1 cluster_2 DAS 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DAS) Intermediate1 Intermediate A (DAS-CC Condensate) DAS->Intermediate1 Step 1 CC Cyanuric Chloride Aniline Aniline Intermediate2 Intermediate B (Aniline Addition Product) Morpholine Morpholine FinalProduct Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)- 1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate Intermediate1->Intermediate2 Step 2 Intermediate2->FinalProduct Step 3

Caption: Synthetic pathway for the target compound.

Experimental Protocols

The synthesis is a three-step process involving sequential nucleophilic substitution reactions on cyanuric chloride. The temperature and pH at each stage are critical for achieving selective substitution.

Step 1: Condensation of 4,4'-Diaminostilbene-2,2'-disulfonic Acid with Cyanuric Chloride

This initial step involves the reaction of two equivalents of cyanuric chloride with one equivalent of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). The reaction is conducted at a low temperature to facilitate the monosubstitution of each amino group on the DAS molecule.

  • Preparation of Reactant Solutions:

    • A solution of cyanuric chloride is prepared in a suitable organic solvent such as acetone.

    • An aqueous solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is prepared, and the pH is adjusted with a base (e.g., sodium carbonate or sodium hydroxide) to dissolve the acid.

  • Reaction:

    • The cyanuric chloride solution is cooled to 0-5 °C in a reaction vessel equipped with a stirrer and a thermometer.

    • The solution of DAS is added dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

    • The pH of the reaction mixture is maintained between 4.5 and 5.5 by the continuous addition of a base (e.g., 10% sodium carbonate solution).

  • Completion and Isolation:

    • The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) to confirm the consumption of the starting material.

    • The resulting intermediate product, 4,4'-bis[(4,6-dichloro-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid, typically precipitates from the solution and can be used directly in the next step.

Step 2: Reaction with Aniline

In the second step, the dichloro-triazinyl intermediate is reacted with two equivalents of aniline. The increased temperature allows for the substitution of one chlorine atom on each triazine ring.

  • Addition of Aniline:

    • Aniline is added to the suspension of the intermediate from Step 1.

  • Reaction Conditions:

    • The temperature of the reaction mixture is gradually raised to 30-40 °C.

    • The pH is maintained between 6.5 and 7.5 by the addition of a base.

  • Monitoring and Completion:

    • The reaction is stirred at this temperature until the reaction is complete, as indicated by analytical monitoring.

Step 3: Reaction with Morpholine

The final step involves the substitution of the remaining chlorine atoms with morpholine at a higher temperature.

  • Addition of Morpholine:

    • Morpholine is added to the reaction mixture from Step 2.

  • Reaction Conditions:

    • The temperature is raised to 90-100 °C, and the reaction is often carried out under reflux.

    • The pH is maintained in the alkaline range, typically between 8.0 and 9.0.

  • Isolation and Purification:

    • After the reaction is complete, the product is isolated. This can be achieved by cooling the reaction mixture and precipitating the product by adding salt (salting out).

    • The crude product is then filtered, washed with a brine solution, and dried.

    • Further purification can be carried out by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Reactant and Intermediate Molar Ratios

Reactant/IntermediateMolar Ratio
4,4'-Diaminostilbene-2,2'-disulfonic Acid (DAS)1
Cyanuric Chloride2
Aniline2
Morpholine2

Table 2: Summary of Reaction Conditions

StepReactionTemperature (°C)pH RangeTypical Solvent(s)
1DAS + Cyanuric Chloride0 - 54.5 - 5.5Acetone/Water
2Intermediate A + Aniline30 - 406.5 - 7.5Aqueous
3Intermediate B + Morpholine90 - 1008.0 - 9.0Aqueous

Experimental Workflow Visualization

Experimental_Workflow cluster_1 Step 1: First Condensation cluster_2 Step 2: Second Condensation cluster_3 Step 3: Third Condensation cluster_4 Product Work-up Start Start Prep1 Prepare DAS and Cyanuric Chloride Solutions Start->Prep1 React1 React at 0-5°C Maintain pH 4.5-5.5 Prep1->React1 Monitor1 Monitor Reaction (TLC/HPLC) React1->Monitor1 AddAniline Add Aniline Monitor1->AddAniline React2 React at 30-40°C Maintain pH 6.5-7.5 AddAniline->React2 Monitor2 Monitor Reaction (TLC/HPLC) React2->Monitor2 AddMorpholine Add Morpholine Monitor2->AddMorpholine React3 React at 90-100°C (Reflux) Maintain pH 8.0-9.0 AddMorpholine->React3 Monitor3 Monitor Reaction (TLC/HPLC) React3->Monitor3 Isolate Isolate Product (Salting Out) Monitor3->Isolate FilterWash Filter and Wash Isolate->FilterWash Dry Dry the Product FilterWash->Dry Purify Purify (Recrystallization) Dry->Purify End End Purify->End

Caption: General experimental workflow for the synthesis.

Characterization

The final product and intermediates can be characterized using a variety of analytical techniques:

  • Spectroscopy:

    • UV-Visible Spectroscopy: To determine the absorption and emission spectra, which is crucial for a fluorescent brightener.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and monitor the progress of the reaction.

    • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Safety Considerations

  • Cyanuric chloride is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

  • Aniline and morpholine are toxic and should be handled with care, avoiding inhalation and skin contact.

  • The reactions involve the use of bases such as sodium carbonate and sodium hydroxide, which are corrosive.

  • Standard laboratory safety procedures should be followed throughout the synthesis.

This technical guide provides a detailed framework for the synthesis of disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate. The provided protocols and data are based on established chemical principles and literature precedents. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

An In-depth Technical Guide to the Mechanism of Action of Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent Brightener 71 (FB-71), a stilbene-derivative compound, is widely recognized for its industrial application as an optical brightening agent. Beyond its fluorescent properties, recent scientific investigations have begun to elucidate its biological activities, revealing a potential mechanism of action centered on the induction of oxidative stress. Computational studies have identified the CD40 ligand as a primary molecular target, suggesting that FB-71 may modulate immune and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of FB-71's mechanism of action, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to characterize them. The information presented herein is intended to support further research into the pharmacological and toxicological profile of this compound.

Introduction

Fluorescent Brightener 71 (CAS 16090-02-1), chemically known as 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid, is a synthetic organic compound extensively used in the textile and paper industries to enhance the whiteness of materials.[1] Its mode of action in this context is physical, involving the absorption of ultraviolet light and the emission of blue light, which masks any yellowish tints. However, the biological implications of this stilbene-based molecule are of increasing interest to the scientific community. Studies utilizing the model organism Caenorhabditis elegans have demonstrated that exposure to FB-71 can lead to neurobehavioral alterations and other toxic effects, pointing towards a specific molecular mechanism of action beyond its optical properties.[2]

This guide will delve into the core molecular mechanisms that are thought to underlie the biological effects of FB-71, focusing on its computationally predicted interaction with the CD40 ligand and the subsequent activation of downstream signaling cascades that lead to oxidative stress.

Proposed Mechanism of Action: Interaction with CD40 Ligand and Induction of Oxidative Stress

The primary hypothesis for the biological mechanism of action of Fluorescent Brightener 71 is its interaction with the CD40 ligand (CD40L or CD154), a transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily.[2] This interaction, predicted through computational molecular docking studies, is believed to initiate a signaling cascade that culminates in the production of reactive oxygen species (ROS), leading to cellular oxidative stress and the observed toxicological effects.

Molecular Docking and Binding Affinity

Computational molecular docking simulations have been employed to identify potential protein targets for FB-71. In these studies, FB-71 demonstrated a high binding affinity for the human CD40 ligand.[2] While experimental validation of this interaction is still required, the in silico data provides a strong foundation for the proposed mechanism.

Table 1: Predicted Binding Affinity of Fluorescent Brightener 71

Molecular TargetComputational MethodPredicted Binding Affinity (kcal/mol)Reference
CD40 LigandMolecular Docking (AutoDock Vina)-8.5[2]
Downstream Signaling Pathway: TRAF-NF-κB Activation and ROS Production

The binding of a ligand to the CD40 ligand typically induces its interaction with the CD40 receptor on other cells, initiating a downstream signaling cascade. This process is mediated by TNF receptor-associated factors (TRAFs), which are recruited to the cytoplasmic domain of the CD40 receptor. The activation of TRAF proteins, particularly TRAF2, TRAF3, and TRAF6, leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]

Activated NF-κB translocates to the nucleus, where it induces the transcription of various pro-inflammatory and stress-response genes. A key consequence of CD40 signaling is the production of reactive oxygen species (ROS), which can lead to oxidative stress if not adequately counteracted by the cell's antioxidant defense mechanisms.[5][6]

The proposed signaling pathway for FB-71 is as follows:

  • FB-71 binds to the CD40 ligand.

  • This interaction potentially modulates the CD40L-CD40 receptor signaling.

  • Downstream, TRAF proteins are recruited and activated.

  • The NF-κB pathway is initiated.

  • This leads to the production of ROS and subsequent oxidative stress.

FB71_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FB71 Fluorescent Brightener 71 CD40L CD40 Ligand FB71->CD40L Predicted Binding CD40R CD40 Receptor CD40L->CD40R Interaction TRAFs TRAF Proteins (TRAF2, 3, 6) CD40R->TRAFs Recruitment & Activation IKK IKK Complex TRAFs->IKK Activation ROS Reactive Oxygen Species (ROS) TRAFs->ROS Stimulates Production IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active Activated NF-κB NFkB_inactive->NFkB_active Translocation Oxidative_Stress Oxidative Stress & Cellular Toxicity ROS->Oxidative_Stress Causes Gene_Expression Gene Expression (gpx-4, sod-4) NFkB_active->Gene_Expression Induces Transcription

Figure 1: Proposed signaling pathway of Fluorescent Brightener 71.

Toxicological Effects in Caenorhabditis elegans

The nematode C. elegans has been instrumental in elucidating the biological effects of FB-71. Exposure to this compound leads to a range of dose-dependent toxicities, providing in vivo evidence for its mechanism of action.

Quantitative Data on Toxicity

Table 2: Summary of Toxicological Effects of Fluorescent Brightener 71 in C. elegans

Toxicological EndpointObserved EffectConcentration RangeReference
LethalityIncreased mortality100 µM - 5000 µM[2]
Body LengthInhibition of growthNot specified[2]
LocomotionReduced movementNot specified[2]
ReproductionDecreased brood sizeNot specified[2]
Upregulation of Oxidative Stress-Related Genes

A key finding supporting the oxidative stress hypothesis is the increased expression of genes involved in the antioxidant response in C. elegans exposed to FB-71. Specifically, the expression of gpx-4 (glutathione peroxidase) and sod-4 (superoxide dismutase) was found to be upregulated.[2]

Table 3: Effect of Fluorescent Brightener 71 on Gene Expression in C. elegans

GeneFunctionObserved EffectReference
gpx-4Glutathione PeroxidaseIncreased expression[2]
sod-4Superoxide DismutaseIncreased expression[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Fluorescent Brightener 71's mechanism of action.

Molecular Docking of Fluorescent Brightener 71 with CD40 Ligand

This protocol outlines the general steps for performing molecular docking using AutoDock Vina, a widely used open-source program.

Objective: To predict the binding affinity and pose of Fluorescent Brightener 71 to the CD40 ligand.

Materials:

  • 3D structure of Fluorescent Brightener 71 (e.g., from PubChem or generated using chemical drawing software).

  • 3D structure of the human CD40 ligand (e.g., from the Protein Data Bank, PDB).

  • AutoDock Tools (for preparing input files).

  • AutoDock Vina (for performing the docking).

  • Molecular visualization software (e.g., PyMOL, Chimera).

Procedure:

  • Ligand Preparation:

    • Obtain the 3D structure of FB-71 in a suitable format (e.g., SDF or MOL2).

    • Use AutoDock Tools to convert the ligand file to the PDBQT format. This step adds polar hydrogens and assigns Gasteiger charges.

  • Receptor Preparation:

    • Download the PDB file for the human CD40 ligand.

    • Remove any water molecules and co-crystallized ligands from the PDB file.

    • Use AutoDock Tools to prepare the receptor PDBQT file, which includes adding polar hydrogens and assigning charges.

  • Grid Box Definition:

    • Define the search space (grid box) for the docking simulation. The grid box should encompass the putative binding site on the CD40 ligand.

  • Docking Simulation:

    • Run AutoDock Vina using the prepared ligand and receptor PDBQT files and the defined grid box parameters.

  • Analysis of Results:

    • Analyze the output file from AutoDock Vina, which provides the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

    • Visualize the docked poses of FB-71 within the binding site of the CD40 ligand using molecular visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular_Docking_Workflow Start Start Ligand_Prep Prepare Ligand (FB-71) (Add Hydrogens, Assign Charges) Start->Ligand_Prep Receptor_Prep Prepare Receptor (CD40L) (Remove Water, Add Hydrogens) Start->Receptor_Prep Grid_Box Define Grid Box (Search Space) Ligand_Prep->Grid_Box Receptor_Prep->Grid_Box Docking Run AutoDock Vina (Docking Simulation) Grid_Box->Docking Analysis Analyze Results (Binding Affinity, Poses) Docking->Analysis End End Analysis->End

Figure 2: Experimental workflow for molecular docking.
C. elegans Toxicity Assays

This section describes general protocols for assessing the toxicity of a compound in C. elegans.

Objective: To determine the dose-dependent effects of Fluorescent Brightener 71 on the survival, growth, locomotion, and reproduction of C. elegans.

Materials:

  • Wild-type C. elegans (e.g., N2 strain).

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 (food source).

  • Fluorescent Brightener 71 stock solution.

  • M9 buffer.

  • Synchronized population of C. elegans (L4 larvae are commonly used).

  • Microscope.

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM agar plates.

    • Seed the plates with a lawn of E. coli OP50 and allow it to grow.

    • Add the desired concentrations of Fluorescent Brightener 71 to the surface of the agar or incorporate it into the media.

  • Exposure:

    • Transfer a synchronized population of L4 larvae to the prepared assay plates.

  • Endpoint Measurement:

    • Lethality Assay: After a defined exposure period (e.g., 24 hours), count the number of live and dead worms. Worms that do not respond to a gentle touch with a platinum wire are considered dead.

    • Body Length Assay: Measure the body length of the worms at different time points using imaging software.

    • Locomotion Assay: Quantify the movement of the worms, for example, by counting the number of body bends per minute.

    • Reproduction Assay: Count the number of progeny produced by individual worms over a specific period.

  • Data Analysis:

    • Generate dose-response curves for each endpoint to determine the concentration at which toxic effects are observed.

Gene Expression Analysis in C. elegans

This protocol outlines the steps for measuring changes in gene expression in C. elegans using quantitative PCR (qPCR).

Objective: To quantify the expression levels of oxidative stress-related genes (gpx-4 and sod-4) in C. elegans exposed to Fluorescent Brightener 71.

Materials:

  • C. elegans exposed to different concentrations of FB-71.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR machine.

  • Primers for gpx-4, sod-4, and a reference gene (e.g., act-1).

  • SYBR Green or other fluorescent dye for qPCR.

Procedure:

  • RNA Extraction:

    • Collect C. elegans after exposure to FB-71.

    • Extract total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye.

  • Data Analysis:

    • Calculate the relative expression of the target genes (gpx-4 and sod-4) normalized to the expression of the reference gene using the ΔΔCt method.

Gene_Expression_Workflow Start Start Exposure Expose C. elegans to FB-71 Start->Exposure RNA_Extraction Extract Total RNA Exposure->RNA_Extraction cDNA_Synthesis Synthesize cDNA (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR (gpx-4, sod-4, reference gene) cDNA_Synthesis->qPCR Data_Analysis Analyze Data (ΔΔCt Method) qPCR->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for gene expression analysis.

Conclusion and Future Directions

The current body of evidence strongly suggests that the biological mechanism of action of Fluorescent Brightener 71 involves the induction of oxidative stress. The computationally predicted interaction with the CD40 ligand provides a plausible molecular initiating event for a signaling cascade that leads to the production of reactive oxygen species. The observed toxicological effects and the upregulation of antioxidant genes in C. elegans provide in vivo support for this hypothesis.

However, several key areas require further investigation to fully elucidate the mechanism of action of FB-71:

  • Experimental Validation of Target Binding: It is imperative to experimentally validate the predicted interaction between FB-71 and the CD40 ligand using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or co-immunoprecipitation.

  • Quantitative Binding and Functional Assays: Determining the binding affinity (e.g., Kd) and functional consequences (e.g., IC50 or EC50 for downstream signaling events) of the FB-71/CD40 ligand interaction is crucial for a comprehensive understanding of its potency.

  • Elucidation of Downstream Signaling: Further studies are needed to confirm the involvement of specific TRAF proteins and the NF-κB pathway in mediating the effects of FB-71.

  • In Vivo Relevance: While C. elegans is a valuable model, further studies in vertebrate models are necessary to assess the relevance of these findings to mammalian systems.

A deeper understanding of the molecular mechanisms underlying the biological activity of Fluorescent Brightener 71 will be critical for assessing its potential risks to human health and the environment, and may also uncover novel pharmacological properties of this widely used industrial compound.

References

Technical Guide: Spectroscopic Analysis of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Core Spectroscopic Properties

The photophysical characteristics of piperazine-containing compounds are of significant interest in various research and development applications, including fluorescence imaging and photodynamic therapy. The following sections detail the absorption and emission properties of the representative compound BDP-1.

Quantitative Spectroscopic Data

The key spectroscopic parameters for the representative piperazine-substituted compound, BDP-1, are summarized in the table below. These values were determined in dichloromethane (DCM) as the solvent.

ParameterSymbolValueUnit
Absorption Maximumλabs507nm
Emission Maximumλem516nm
Stokes ShiftΔν344cm-1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following protocols are based on standard practices for determining the absorption and emission spectra of fluorescent compounds.

Sample Preparation
  • Solvent Selection: A high-purity, spectroscopy-grade solvent is essential. Dichloromethane (DCM) was used in the characterization of the representative compound BDP-1.

  • Concentration: A stock solution of the compound is prepared at a concentration of 1 mM in the chosen solvent. For spectroscopic measurements, this stock solution is typically diluted to a concentration range of 1-10 µM to ensure the absorbance is within the linear range of the spectrophotometer (generally < 0.1 a.u.).

  • Cuvette: A standard 1 cm path length quartz cuvette is used for all measurements. The cuvette must be thoroughly cleaned with the solvent before and after each measurement to avoid cross-contamination.

Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorption spectrum.

  • Blank Correction: A baseline correction is performed using a cuvette filled with the pure solvent (DCM) to subtract any background absorbance from the solvent and the cuvette itself.

  • Measurement: The absorption spectrum of the sample solution is recorded over a wavelength range appropriate for the compound. For BDP-1, a range of 300-700 nm would be suitable to capture the characteristic S0 → S1 (π → π*) transition of the BODIPY core. The wavelength of maximum absorbance (λabs) is then determined from the resulting spectrum.

Emission (Fluorescence) Spectroscopy
  • Instrumentation: A spectrofluorometer is used to measure the emission spectrum.

  • Excitation Wavelength: The sample is excited at its absorption maximum (λabs), which is 507 nm for BDP-1.

  • Emission Scan: The emission spectrum is recorded over a wavelength range that is longer than the excitation wavelength. For BDP-1, a scan from 510 nm to 700 nm would be appropriate.

  • Slit Widths: Both excitation and emission slit widths are typically set to a narrow value (e.g., 2-5 nm) to ensure good spectral resolution.

  • Data Analysis: The wavelength of maximum emission intensity (λem) is determined from the corrected emission spectrum. The Stokes shift is then calculated as the difference in wavenumbers between the absorption and emission maxima.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining absorption and emission spectra.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy Solvent Select Solvent (DCM) Stock Prepare Stock Solution (1 mM) Solvent->Stock Dilute Dilute to Working Concentration (1-10 µM) Stock->Dilute Cuvette Fill Quartz Cuvette Dilute->Cuvette Blank Perform Blank Correction Cuvette->Blank MeasureAbs Measure Absorption Spectrum Blank->MeasureAbs LambdaAbs Determine λ_abs MeasureAbs->LambdaAbs Excite Excite at λ_abs LambdaAbs->Excite MeasureEm Measure Emission Spectrum Excite->MeasureEm LambdaEm Determine λ_em MeasureEm->LambdaEm

Caption: General workflow for spectroscopic analysis.

This technical guide provides a foundational understanding of the absorption and emission properties of a representative piperazine-containing compound and the experimental protocols required for their determination. Researchers can adapt these methodologies for the characterization of Einecs 286-867-8 and other novel compounds.

Unraveling EINECS 286-867-8: A Case of Undefined Chemical Identity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of a chemical substance is the bedrock of any investigation. However, in the realm of chemical regulation, not all substances can be defined by a discrete chemical structure and a specific IUPAC name. A case in point is the substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 286-867-8. An in-depth analysis reveals that this identifier does not correspond to a single, well-defined molecule but rather to a substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB).

The Nature of UVCB Substances

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, substances are broadly categorized into two main groups: "well-defined substances" and "UVCB substances".[1] Well-defined substances have a specified qualitative and quantitative composition. In contrast, UVCB substances are characterized by having a significant number of constituents, a composition that is largely unknown, and a high degree of variability that is often unpredictable.[1][2] Due to this complexity, their identity is often defined by their manufacturing process rather than a specific chemical formula.

The substance associated with EINECS 286-867-8 falls into this UVCB category. Descriptions of this substance include "A scum formed on the surface of antimonial lead. Consists primarily of sodium arsenate and sodium antimonate with some lead oxide and free caustic soda" and "Slimes and Sludges, copper-lead ore roasting off gas scrubbing, arsenic-contg.". These descriptions highlight that this compound represents a complex mixture derived from industrial processes, precluding the assignment of a single chemical structure or IUPAC name.

Implications for a Technical Guide

The UVCB nature of this compound presents a fundamental obstacle to the creation of a detailed technical guide as requested. The core requirements of such a guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways, are all predicated on the existence of a specific, characterizable chemical entity.

Without a defined molecular structure, it is not possible to:

  • Source and compile consistent quantitative data: Physicochemical properties, toxicological data, and pharmacokinetic parameters are all tied to a specific molecular entity. For a UVCB substance, these properties would be highly variable and dependent on the specific batch and manufacturing process.

  • Provide meaningful experimental protocols: Methodologies for synthesis, analysis, or biological testing are designed for a specific compound. Protocols for a complex and variable mixture would be non-standard and highly context-dependent.

  • Illustrate specific biological interactions: Signaling pathway diagrams depict the interaction of a defined molecule with biological targets. For a complex mixture like this compound, the biological effects would be the result of the combined and potentially synergistic or antagonistic actions of its many components, making a singular pathway representation impossible.

References

Quantum yield of 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid] disodium salt

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Quantum Yield of 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid] disodium salt

For researchers, scientists, and professionals in drug development, a precise understanding of the photophysical characteristics of chemical compounds is paramount. This guide provides a detailed examination of the quantum yield of the fluorescent whitening agent, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid] disodium salt, also known by several synonyms including Fluorescent Brightener 71 (FB 71) and its CAS Number 16090-02-1.[1][2][3]

This compound is a stilbene-based derivative widely utilized for its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, thereby imparting a brighter and whiter appearance to various materials.[1][4][5] Its high fluorescence efficiency is attributed to its molecular structure, which includes a rigid stilbene backbone, a conjugated π-system, and electron-donating morpholino and anilino groups that stabilize the excited state.[1]

Quantitative Photophysical Data

While extensive research has been conducted on the applications and synthesis of Fluorescent Brightener 71, specific data on its fluorescence quantum yield is limited. However, a study on the closely related Fluorescent Brightener 260 (also identified by CAS 16090-02-1) provides the following quantum yield values upon excitation at 366 nm.[6]

ParameterValueConditions
Quantum Yield (Φ) (0.74 ± 0.07) x 10⁻⁴Not specified
Quantum Yield (Φ) (0.9 ± 0.1) x 10⁻⁴In solution free of dissolved natural organic material

For context, other stilbene-based fluorescent dyes can exhibit significantly higher quantum yields. For instance, Stilbene 420 has a reported quantum yield of 0.95 in methanol. This highlights that the quantum yield is highly dependent on the specific molecular structure and the solvent environment.

Physicochemical Properties of Fluorescent Brightener 71:

PropertyValue
CAS Number 16090-02-1
Molecular Formula C₄₀H₃₈N₁₂Na₂O₈S₂
Molecular Weight 924.91 g/mol
Absorption Maximum (λ_abs) 349 nm
Emission Maximum (λ_em) 442 nm

Experimental Protocol for Quantum Yield Determination

The most reliable and commonly used method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Equipment
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Solvent (appropriate for dissolving both the sample and the standard)

  • The compound of interest (Fluorescent Brightener 71)

Methodology
  • Preparation of Stock Solutions: Accurately prepare stock solutions of both the test sample (Fluorescent Brightener 71) and the quantum yield standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectra for all prepared solutions. The excitation wavelength must be the same as that used for the absorbance measurements. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope of the resulting straight lines for both the sample (m_sample) and the standard (m_std).

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Diagrams

experimental_workflow cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock Solution dilute_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Prepare Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance Spectra (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure fluo_measure Measure Fluorescence Spectra (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for the comparative determination of fluorescence quantum yield.

As this compound is primarily a fluorescent whitening agent, its mechanism of action is based on fluorescence and not on interaction with biological signaling pathways. Therefore, a signaling pathway diagram is not applicable. The provided workflow illustrates the logical steps for the experimental determination of its primary photophysical property, the quantum yield.

References

An In-depth Technical Guide to CAS Number 16090-02-1 (Fluorescent Brightener 71)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 16090-02-1 identifies the chemical compound commonly known as Fluorescent Brightener 71 (FB-71).[1][2][3] It is also widely referred to by other synonyms such as C.I. Fluorescent Brightener 260, FWA-1, and Tinopal AMS.[4][5][6] This technical guide provides a comprehensive review of the available scientific literature on Fluorescent Brightener 71, with a focus on its chemical properties, industrial applications, toxicological profile, and known biological activities. While its primary use is as an optical brightening agent in various industries, this document consolidates the existing scientific data to inform researchers and professionals in the field of drug development of its known characteristics.

Chemical and Physical Properties

Fluorescent Brightener 71 is a synthetic organic compound belonging to the stilbene derivative class of fluorescent whitening agents.[1][7] Its chemical structure is characterized by a central stilbene backbone with substituted triazine rings containing morpholino and anilino groups, and sulfonate groups that enhance its water solubility.[1] The conjugated π-system of the stilbene core is responsible for its characteristic property of absorbing ultraviolet (UV) light and re-emitting it in the blue portion of the visible spectrum, which results in a whitening effect.[1][7]

PropertyValueReference
Chemical Name disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate[1]
Molecular Formula C₄₀H₃₈N₁₂Na₂O₈S₂[3][4]
Molecular Weight 924.91 g/mol [3][4]
Appearance White to yellowish powder or granules[1]
Melting Point >270 °C[4]
Water Solubility 1.9 g/L (at 20 °C and pH 10.5)[5]

Industrial Applications

The predominant application of Fluorescent Brightener 71, accounting for over 90% of its use, is in household detergents to enhance the brightness of fabrics.[8] It is also utilized to a lesser extent in the paper and textile industries as a fluorescent whitening agent.[8] Its high affinity for cotton fibers makes it particularly effective in laundry applications.[8]

Toxicological Profile

Extensive toxicological studies have been conducted on Fluorescent Brightener 71, primarily to assess its safety in consumer products and its environmental impact.

Pharmacokinetics:

  • Absorption: Studies in rats have shown that there is very little absorption of Fluorescent Brightener 71 from the intestinal tract after oral administration.[4][9] Dermal absorption is also reported to be slight.[4]

  • Distribution and Excretion: Following parenteral administration in rats, the compound is rapidly excreted, mainly in the feces, with only small amounts found in tissues and organs.[4]

Toxicity:

  • Acute Toxicity: The acute oral and dermal toxicity of Fluorescent Brightener 71 is low.[8]

  • Irritation and Sensitization: It is considered to be mildly irritating to the eyes.[9][10] It is not a skin sensitizer in animal studies or in human repeat insult patch tests.[5]

  • Genotoxicity and Carcinogenicity: Fluorescent Brightener 71 has not been found to be genotoxic in in-vitro or in-vivo studies.[8][11] Lifetime oral or dermal treatment in rats and hairless mice did not induce tumors.[8]

  • Reproductive and Developmental Toxicity: The compound is not considered to cause reproductive toxicity, or developmental or teratogenic effects.[8]

Environmental Fate:

  • Biodegradation: There are conflicting reports on its biodegradability. Some studies suggest it is readily biodegradable in water, while others indicate it is resistant to aerobic biodegradation.[1][4] It is expected to be persistent in soil and sediment.[1]

  • Bioconcentration: The potential for bioconcentration in aquatic organisms is considered low.[4][12]

Biological Activities and Potential for Drug Development

The scientific literature focusing on the biological activities of Fluorescent Brightener 71 from a pharmacological or drug development perspective is very limited. The available information suggests a few areas of preliminary investigation, but a substantial body of evidence to support its use in a therapeutic context is currently lacking.

Antifungal Activity: Some studies have indicated that Fluorescent Brightener 71 exhibits antifungal activity against certain fungal species.[1] However, the available literature does not provide specific details on the spectrum of activity, minimum inhibitory concentrations (MICs), or the mechanism of action.

Estrogenic Potential: An in-vitro study using a human breast cancer cell reporter gene assay suggested a potential estrogenic effect of C.I. Fluorescent Brightener 260.[13] The researchers who conducted the study emphasized that these are initial findings and that in-vivo studies are necessary to determine any potential risk to humans.[13]

Enhancement of Baculovirus Activity: Fluorescent brighteners, including this compound, have been noted for their ability to protect baculoviruses from deactivation by UV light and to enhance their activity as microbial insecticides.[2][6][14]

Experimental Protocols and Signaling Pathways

Conclusion

Fluorescent Brightener 71 (CAS 16090-02-1) is a well-characterized compound with a long history of safe use in industrial and consumer products. Its primary function is as an optical brightener, and the vast majority of scientific research has focused on its toxicological and environmental profile. While there are isolated and preliminary reports of potential antifungal and estrogenic activity, the current body of scientific literature is insufficient to support its consideration as a candidate for drug development. There is a notable absence of quantitative biological data, detailed experimental protocols, and an understanding of its mechanism of action in biological systems. Further in-depth research would be required to explore these preliminary findings and to determine if Fluorescent Brightener 71 has any potential therapeutic applications.

Visualizations

Due to the lack of defined signaling pathways or detailed experimental workflows for the biological activities of CAS 16090-02-1 in the scientific literature, no diagrams can be generated at this time.

References

Unveiling the Glow: A Technical History of Stilbene-Based Fluorescent Brighteners

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and evolution of stilbene-based fluorescent whitening agents, from their conceptual origins to their ubiquitous presence in modern materials.

The quest for "whiter than white" has led to the development of a fascinating class of compounds known as fluorescent brighteners, or optical brightening agents (OBAs). Among these, stilbene-based derivatives have emerged as a cornerstone of the industry, finding applications in textiles, papers, detergents, and plastics. This technical guide delves into the history of their discovery, the evolution of their synthesis, and the fundamental photophysical principles that govern their remarkable ability to manipulate light.

From Horse Chestnuts to Industrial Synthesis: The Dawn of Optical Whitening

The concept of using fluorescence to enhance whiteness predates the synthesis of stilbene-based compounds. In 1929, Paul Krais made a seminal observation that an extract from the bark of horse chestnut trees could impart a brighter appearance to textiles. The active component was later identified as aesculin, a naturally occurring coumarin glucoside. While this discovery laid the conceptual groundwork, the practical application of aesculin was limited by its poor light and water fastness.

The true breakthrough in fluorescent whitening technology came in the 1940s within the research and development laboratories of Bayer AG in Leverkusen, Germany.[1][2] It was here that chemists synthesized the first commercially viable and highly effective optical brighteners based on a stilbene backbone.[1] These pioneering products were launched under the brand name Blankophor , marking a new era in the production of brilliant white materials.[1][2] The core of this innovation was the use of 4,4'-diaminostilbene-2,2'-disulfonic acid as a key building block.

The Chemistry of Brilliance: Synthesis of Stilbene-Based Brighteners

The most commercially significant stilbene-based fluorescent brighteners are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid, often modified by the addition of triazinyl groups. A prominent and widely studied example is C.I. Fluorescent Brightener 28 . The synthesis of these complex molecules is a multi-step process that relies on well-established organic reactions.

General Synthesis Pathway

The synthesis typically begins with the sulfonation of 4-nitrotoluene, followed by an oxidative coupling to form 4,4'-dinitrostilbene-2,2'-disulfonic acid. Subsequent reduction of the nitro groups yields the crucial intermediate, 4,4'-diaminostilbene-2,2'-disulfonic acid. This diamino compound then serves as the scaffold for further modifications, most commonly through reaction with cyanuric chloride and subsequent substitution with various amines to create the final triazinylstilbene brightener.

A simplified workflow for the synthesis of triazinylstilbene fluorescent brighteners.
Experimental Protocol: Synthesis of a Blankophor R Analogue

The following protocol is a representative example of the synthesis of a stilbene-type fluorescent whitening agent, based on published methodologies.

Step 1: Preparation of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid

  • A solution of 2-methyl-5-nitrobenzenesulfonic acid (5 g) in diethylene glycol (30 mL) is warmed to 40-45°C.

  • A solution of sodium hypochlorite (5% available chlorine) and sodium hydroxide (6 g) in water (8 mL) is prepared.

  • The sodium hypochlorite solution is slowly added to the sulfonic acid solution with stirring over 15 minutes, maintaining the temperature between 45-55°C.

  • The resulting precipitate of 4,4'-dinitrostilbene-2,2'-disulfonic acid is collected by filtration.

Step 2: Preparation of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

  • To a mixture of iron powder (0.18 mol) and acetic acid (0.2 mL) in hot water (20 mL), 4,4'-dinitrostilbene-2,2'-disulfonic acid (0.035 mol) is added.

  • The reaction mixture is refluxed with stirring for 90 minutes.

  • The hot solution is filtered to remove iron residues, and the filtrate containing 4,4'-diaminostilbene-2,2'-disulfonic acid is used directly in the next step.

Step 3: Synthesis of the Final Brightener

  • The solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with a phenyl-isocyanate derivative via a nucleophilic substitution reaction to yield the final Blankophor R analogue.

  • The product is then purified, for example, by recrystallization.

The Photophysical Mechanism of Whitening

Stilbene-based fluorescent brighteners function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This emitted blue light counteracts the inherent yellowish tinge of many materials, resulting in a brighter, whiter appearance.

The fundamental mechanism of action for stilbene-based fluorescent brighteners.

Quantitative Photophysical Properties

The effectiveness of a fluorescent brightener is determined by its photophysical properties. Key parameters include the maximum absorption wavelength (λmax, abs), the maximum emission wavelength (λmax, em), the molar extinction coefficient (ε), and the fluorescence quantum yield (ΦF). The following table summarizes available data for the widely used C.I. Fluorescent Brightener 28.

Compound NameCAS Numberλmax, abs (nm)λmax, em (nm)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Fluorescence Quantum Yield (ΦF)
C.I. Fluorescent Brightener 284193-55-9~360~430-48040-60 at 238-242 nm in water at 0.01 g/L0.74 (± 0.07) x 10⁻⁴ (in solution free of organic material)[3]

Note: The molar extinction coefficient data is provided under specific conditions and may not represent the maximum value.

Conclusion

The discovery and development of stilbene-based fluorescent brighteners represent a significant milestone in chemical technology. From the early observations of natural fluorescence to the sophisticated synthesis of highly efficient and stable compounds, this class of molecules has had a profound impact on the appearance of everyday materials. For researchers and professionals in drug development, the principles of fluorescence and the chemical modifications employed in the design of these brighteners offer valuable insights into the broader field of fluorescent probes and markers. The continued exploration of stilbene derivatives and their photophysical properties promises further advancements in materials science and beyond.

References

Methodological & Application

Application Notes and Protocols for Fungal Cell Wall Staining with Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71) is a stilbene-based fluorescent dye that exhibits a strong affinity for chitin and cellulose, primary components of the fungal cell wall.[1][2][3] This specific binding property makes it an effective tool for the visualization and analysis of fungal structures. Upon binding to these polysaccharides, FB71 emits a bright blue fluorescence when excited with ultraviolet (UV) light, enabling clear imaging of fungal hyphae, spores, and other cellular elements against a dark background.[4][5] Structurally similar to the well-known fungal stain Calcofluor White, FB71 not only serves as a staining agent but also exhibits fungicidal properties by disrupting cell wall integrity.[2] These characteristics make FB71 a valuable reagent in mycology research, diagnostics, and the development of novel antifungal therapies.

Principle of Action

Fluorescent Brightener 71 functions by non-covalently binding to the β-1,4-linked glucans, specifically chitin and cellulose, in the fungal cell wall. This interaction is mediated by hydrogen bonds between the dye molecules and the polysaccharide chains.[1] The accumulation of FB71 on the fungal cell surface allows for its visualization under a fluorescence microscope. The dye absorbs light in the UV range (approximately 340-380 nm) and emits in the blue region of the visible spectrum (around 420-470 nm).[6] The rigid binding to the polysaccharide polymers enhances the fluorescence quantum yield of the dye, resulting in a bright and stable signal from the stained fungal structures.[1]

Applications

  • Visualization of Fungal Morphology: FB71 is an excellent tool for the detailed morphological examination of fungi, allowing for the clear visualization of hyphae, septa, conidia, and other cellular structures.

  • Quantification of Fungal Growth: The fluorescence intensity of FB71 can be correlated with the amount of fungal biomass, providing a method for quantifying fungal growth in various experimental set-ups.

  • Screening for Antifungal Compounds: By assessing the disruption of cell wall integrity or the inhibition of fungal growth, FB71 can be employed in high-throughput screening assays to identify new antifungal drug candidates.

  • Studying Fungal Cell Wall Dynamics: FB71 can be used to study the processes of cell wall synthesis, remodeling, and repair in response to various stimuli or genetic modifications.

  • Fungal Viability Assessment: Due to its fungicidal properties at higher concentrations, FB71 can be used in conjunction with other viability dyes to differentiate between live and dead fungal cells.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained using Fluorescent Brightener 71 in fungal research. These are illustrative examples, and actual results may vary depending on the fungal species, experimental conditions, and instrumentation.

Table 1: Dose-Dependent Effect of Fluorescent Brightener 71 on Fungal Viability

Concentration of FB71 (µg/mL)Fungal Viability (%)Standard Deviation
0 (Control)98.5± 1.2
1085.2± 3.5
2562.7± 4.1
5035.1± 2.8
10012.4± 1.9

Table 2: Quantification of Chitin Content in Fungal Cell Walls Using Fluorescent Brightener 71

Fungal SpeciesTreatmentMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Saccharomyces cerevisiaeControl15,234± 876
Saccharomyces cerevisiaeCell Wall Stress Agent22,548± 1,234
Candida albicansControl18,987± 1,054
Candida albicansCell Wall Stress Agent28,456± 1,567
Aspergillus fumigatusControl25,678± 1,876
Aspergillus fumigatusCell Wall Stress Agent35,890± 2,110

Experimental Protocols

Protocol 1: General Staining of Fungal Cell Walls

This protocol provides a general procedure for staining fungal cells with Fluorescent Brightener 71 for visualization of morphology.

Materials:

  • Fluorescent Brightener 71 (FB71) stock solution (e.g., 1 mg/mL in sterile distilled water)

  • Fungal culture (liquid or solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potassium hydroxide (KOH) solution, 10% (w/v) (optional, for clearing clinical specimens)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., >420 nm)

Procedure:

  • Sample Preparation:

    • From Liquid Culture: Centrifuge the fungal cell suspension at a low speed (e.g., 3000 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • From Solid Culture: Gently scrape a small amount of fungal mycelium or spores from the agar surface and suspend in 1 mL of PBS.

    • Clinical Specimens: Treat the specimen with a drop of 10% KOH on a microscope slide for 5-10 minutes to clear host cellular debris before adding the staining solution.

  • Staining:

    • Add FB71 stock solution to the fungal cell suspension to a final concentration of 10-50 µg/mL. The optimal concentration may vary depending on the fungal species and cell density and should be determined empirically.

    • Incubate the suspension at room temperature for 5-15 minutes in the dark.

  • Washing (Optional):

    • For cleaner backgrounds, centrifuge the stained cell suspension, discard the supernatant, and resuspend the cells in fresh PBS. Repeat this step twice.

  • Microscopy:

    • Place a drop of the stained fungal suspension onto a clean microscope slide and cover with a coverslip.

    • Observe the slide under a fluorescence microscope using a UV excitation filter and a blue emission filter. Fungal cell walls will fluoresce brightly in blue against a dark background.

Protocol 2: Quantitative Analysis of Chitin Content by Flow Cytometry

This protocol describes a method for quantifying the relative chitin content of fungal cell walls using FB71 and flow cytometry.

Materials:

  • Fluorescent Brightener 71 (FB71) stock solution (e.g., 1 mg/mL in sterile distilled water)

  • Fungal cell suspension (log-phase growth is recommended)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow cytometer with UV excitation capabilities

Procedure:

  • Cell Preparation:

    • Harvest fungal cells from a liquid culture by centrifugation.

    • Wash the cells twice with PBS to remove any residual media components.

    • Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add FB71 stock solution to the cell suspension to a final concentration of 10-100 µg/mL. The optimal concentration should be determined to ensure saturation of binding sites without causing significant cell death during the staining period.

    • Incubate the cells at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cell suspension using a flow cytometer equipped with a UV laser for excitation.

    • Collect the fluorescence emission in the blue channel.

    • Gate the fungal cell population based on forward and side scatter properties to exclude debris.

    • Record the mean fluorescence intensity of the gated population. The intensity is proportional to the amount of chitin in the cell wall.

Visualizations

Fungal Cell Wall Staining Workflow

G cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing (Optional) cluster_analysis Analysis prep1 Fungal Culture (Liquid or Solid) prep2 Harvest & Suspend in PBS prep1->prep2 stain1 Add Fluorescent Brightener 71 prep2->stain1 stain2 Incubate in Dark stain1->stain2 wash1 Centrifuge & Resuspend in PBS stain2->wash1 analysis1 Fluorescence Microscopy stain2->analysis1 analysis2 Flow Cytometry stain2->analysis2 wash2 Repeat 2x wash1->wash2 wash2->analysis1 wash2->analysis2

Caption: Experimental workflow for fungal cell wall staining with FB71.

Proposed Mechanism of Action and Fungal Response

G FB71 Fluorescent Brightener 71 CellWall Fungal Cell Wall (Chitin & Cellulose) FB71->CellWall Binds to Disruption Cell Wall Disruption & Stress CellWall->Disruption Leads to CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Disruption->CWI_Pathway Activates Response Cellular Response: - Compensatory Chitin Synthesis - Cell Cycle Arrest - Apoptosis CWI_Pathway->Response Mediates

Caption: Proposed mechanism of FB71 and the fungal CWI pathway response.

References

Application of Fluorescent Brightener 71 in Fluorescence Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a diaminostilbene derivative, is a fluorescent dye primarily known for its industrial use as a whitening agent in textiles and paper.[1][2] Its utility in scientific research, particularly in fluorescence microscopy, stems from its ability to bind specifically to polysaccharides like chitin and cellulose.[3] This property makes it an invaluable tool for visualizing the cell walls of fungi and yeasts, aiding in morphological studies, and investigating the effects of antifungal agents.[4] FB71 operates by absorbing ultraviolet (UV) light and emitting it in the blue region of the visible spectrum, providing a strong fluorescent signal.[2][5]

This document provides detailed application notes and protocols for the use of Fluorescent Brightener 71 in fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the properties of Fluorescent Brightener 71 is crucial for its effective application in fluorescence microscopy.

PropertyValueReference(s)
Chemical Name 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid, disodium salt[1]
CAS Number 16090-02-1[2]
Molecular Formula C₄₀H₃₈N₁₂Na₂O₈S₂[6]
Molecular Weight 924.91 g/mol [6]
Appearance Pale yellow solid[1]
Excitation Maximum (λex) ~349 nm[7]
Emission Maximum (λem) ~442-450 nm[7]
Solubility Soluble in water and DMSO.[2][5]
Storage Store at 2-8°C, protected from light.[2]

Mechanism of Action

Fluorescent Brightener 71 functions by non-covalently binding to β-1,4-linked polysaccharides, primarily chitin, which is a major component of fungal cell walls.[3][4] This interaction is thought to occur through hydrogen bonding between the dye molecules and the nascent chitin chains as they are being synthesized.[4] This binding event restricts the rotational freedom of the FB71 molecule, leading to a significant increase in its fluorescence quantum yield. The stilbene backbone of FB71 provides the rigid structure necessary for its fluorescence, while the various substituents on the triazine rings help to stabilize the excited state, further enhancing the fluorescence efficiency.[1] Upon excitation with UV light, the bound FB71 molecules emit a strong blue fluorescence, allowing for clear visualization of chitin-rich structures such as the fungal cell wall, septa, and bud scars in yeast.[4]

Experimental Protocols

The following protocols are provided as a guide for using Fluorescent Brightener 71 for staining fungal and yeast cells. These protocols are adapted from established methods for the structurally and functionally similar dye, Calcofluor White. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

Protocol 1: Staining of Yeast Cells (Saccharomyces cerevisiae)

This protocol is suitable for the general visualization of yeast cell walls and bud scars.

Materials:

  • Yeast cell culture (S. cerevisiae)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescent Brightener 71 stock solution (1 mg/mL in sterile water or DMSO)

  • 10% (w/v) Potassium Hydroxide (KOH) (optional, for improved staining)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (or equivalent UV excitation and blue emission filters)

Procedure:

  • Harvest yeast cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells once with PBS to remove residual media.

  • Resuspend the cell pellet in PBS to the desired cell density.

  • To 1 mL of the cell suspension, add Fluorescent Brightener 71 to a final concentration of 5-25 µM.

  • (Optional) For enhanced staining, particularly of older or thicker-walled cells, add one drop of 10% KOH to the cell suspension.

  • Incubate for 1-20 minutes at room temperature, protected from light.

  • (Optional) Wash the cells once with PBS to remove excess stain and reduce background fluorescence.

  • Pipette a small volume (e.g., 10 µL) of the stained cell suspension onto a microscope slide and place a coverslip over it.

  • Image the cells using a fluorescence microscope with appropriate filters for UV excitation and blue emission.

Protocol 2: Staining of Filamentous Fungi (Aspergillus nidulans)

This protocol is designed for visualizing the hyphae and septa of filamentous fungi.

Materials:

  • Fungal mycelia grown on a suitable medium

  • Lactophenol cotton blue (optional, for brightfield counterstaining)

  • Fluorescent Brightener 71 staining solution (10 µg/mL in PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Using a sterile needle or loop, carefully transfer a small portion of the fungal mycelium to a drop of the Fluorescent Brightener 71 staining solution on a microscope slide.

  • Gently tease the mycelium apart with the needles to ensure even staining.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • (Optional) Add a drop of lactophenol cotton blue as a counterstain for brightfield observation.

  • Carefully place a coverslip over the specimen, avoiding air bubbles.

  • Observe under a fluorescence microscope. Hyphal walls and septa will exhibit bright blue fluorescence.

Protocol 3: Quantitative Analysis of Chitin Content

This protocol provides a framework for the relative quantification of chitin in fungal cells using fluorescence intensity measurements.

Materials:

  • Fungal cell cultures (control and treated)

  • Fluorescent Brightener 71 staining solution (optimized concentration)

  • Microplate reader with fluorescence capabilities (bottom-reading) or a fluorescence microscope with a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Grow and treat fungal cells as required by the experimental design.

  • Harvest and wash the cells as described in Protocol 1.

  • Stain the cells with an optimized and consistent concentration of Fluorescent Brightener 71 for a fixed duration.

  • For Microplate Reader: a. Resuspend the stained cells in a clear buffer (e.g., PBS) and transfer to a black, clear-bottom 96-well plate. b. Measure the fluorescence intensity using an excitation wavelength around 350 nm and an emission wavelength around 450 nm. c. Normalize the fluorescence intensity to the cell number or optical density.

  • For Fluorescence Microscopy: a. Prepare slides of the stained cells as described in Protocol 1. b. Acquire images using consistent microscope settings (e.g., exposure time, gain, laser power). c. Use image analysis software to measure the mean fluorescence intensity of the cell walls of a large population of cells for each condition.

  • Compare the fluorescence intensities between control and treated groups to determine relative changes in chitin content.

Data Presentation

Toxicity Data of Fluorescent Brightener 71
OrganismAssayConcentration RangeObservationReference(s)
Caenorhabditis elegansLethality100 - 5000 µM (24h exposure)Lethal effects observed at higher concentrations.[2]

Visualizations

Experimental Workflow: Staining Yeast Cells

G Workflow for Staining Yeast Cells with FB71 cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging harvest Harvest Yeast Cells (Centrifugation) wash1 Wash with PBS harvest->wash1 resuspend Resuspend in PBS wash1->resuspend add_fb71 Add FB71 (5-25 µM) resuspend->add_fb71 add_koh Optional: Add 10% KOH add_fb71->add_koh incubate Incubate (1-20 min) (Protect from light) add_fb71->incubate add_koh->incubate wash2 Optional: Wash with PBS incubate->wash2 mount Mount on Slide incubate->mount wash2->mount image Fluorescence Microscopy (UV Excitation, Blue Emission) mount->image

Caption: Workflow for staining yeast cells with FB71.

Logical Relationship: Factors Affecting Staining

G Factors Influencing FB71 Staining cluster_factors Key Parameters Staining Optimal Staining Concentration FB71 Concentration Concentration->Staining Incubation Incubation Time Incubation->Staining KOH KOH Addition KOH->Staining CellType Cell Type & Age CellType->Staining

Caption: Key factors influencing FB71 staining efficiency.

Conclusion

Fluorescent Brightener 71 is a versatile and effective fluorescent probe for the visualization of chitin in fungal and yeast cell walls. Its strong fluorescence upon binding to these polysaccharides allows for high-contrast imaging with standard fluorescence microscopy setups. The protocols provided herein, adapted from established methods for similar dyes, offer a solid starting point for researchers. For quantitative studies, careful optimization of staining conditions and imaging parameters is essential to ensure reliable and reproducible results. As with any fluorescent dye, potential phototoxicity and effects on cell viability should be considered and assessed for live-cell imaging experiments. The continued application of Fluorescent Brightener 71 in mycological research holds promise for advancing our understanding of fungal cell wall biology and for the development of novel antifungal therapies.

References

Application Notes and Protocols for Visualizing Fungal Hyphal Growth with Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB 71), a stilbene derivative, is a fluorescent dye that serves as a valuable tool for the rapid visualization of fungal structures. Its primary application in mycology is the staining of fungal cell walls, enabling clear imaging of hyphae, spores, and other cellular components. This is particularly useful for studying fungal morphology, growth, and the effects of antifungal agents. FB 71, like other fluorescent brighteners such as Calcofluor White, binds non-specifically to chitin and cellulose, which are major components of the fungal cell wall.[1][2][3] This binding event causes the dye to fluoresce brightly under ultraviolet (UV) light, providing high-contrast images of the fungal elements against a dark background.[2][4] These application notes provide detailed protocols for the use of FB 71 in fungal research, along with key quantitative data and a discussion of its mechanism of action.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of Fluorescent Brightener 71 is essential for its effective application in fungal visualization. This data informs optimal storage, handling, and imaging conditions.

PropertyValueReference
Chemical Name 4,4'-bis[[4-(phenylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonic acid[2]
CAS Number 16090-02-1[2]
Molecular Formula C₄₀H₃₈N₁₂Na₂O₈S₂[2]
Molecular Weight 924.91 g/mol [5]
Appearance White to off-white powder[2]
Solubility Water soluble[2]
Excitation Maximum (λex) ~349 nm
Emission Maximum (λem) ~442 nm

Mechanism of Action

Fluorescent Brightener 71 functions by binding to β-1,4-linked polysaccharides, specifically chitin and cellulose, which are integral components of the fungal cell wall.[1][6] This interaction is non-covalent and is thought to occur through hydrogen bonding between the dye molecules and the polysaccharide chains. The binding of FB 71 to nascent chitin chains can disrupt the normal assembly of chitin microfibrils, leading to a compromised cell wall structure and integrity.[6] This disruption of the cell wall can inhibit fungal growth, and at higher concentrations, FB 71 has been shown to have fungicidal effects.[6] The mechanism is primarily a physical disruption of cell wall synthesis rather than the activation of a specific signaling pathway.

Mechanism of Action of Fluorescent Brightener 71

FB71 Fluorescent Brightener 71 Binding Binding to β-1,4-polysaccharides FB71->Binding CellWall Fungal Cell Wall (Chitin & Cellulose) CellWall->Binding Disruption Disruption of Chitin Microfibril Assembly Binding->Disruption Visualization Fluorescence (Visualization) Binding->Visualization GrowthInhibition Inhibition of Hyphal Growth Disruption->GrowthInhibition

Caption: Interaction of FB 71 with the fungal cell wall.

Experimental Protocols

The following protocols provide a general framework for staining fungi with Fluorescent Brightener 71. Optimal concentrations and incubation times may vary depending on the fungal species and the specific experimental conditions. It is recommended to perform a titration to determine the optimal staining parameters for your particular application.

Protocol 1: Staining of Fungal Cultures

This protocol is suitable for staining fungi grown in liquid or on solid media.

Materials:

  • Fluorescent Brightener 71 stock solution (e.g., 1 mg/mL in sterile distilled water)

  • Potassium hydroxide (KOH) solution (10% w/v), optional, for clearing cellular debris

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., >420 nm)

Procedure:

  • Sample Preparation:

    • Liquid Culture: Gently pellet a small volume of the fungal culture by centrifugation. Wash the pellet once with PBS to remove residual media. Resuspend the cells in a small volume of PBS.

    • Solid Media: Aseptically remove a small portion of the mycelium from the agar plate using a sterile needle or loop. Transfer the mycelium to a drop of PBS on a microscope slide.

  • Staining:

    • Add a drop of the FB 71 stock solution to the fungal suspension on the microscope slide. A final concentration of 10-100 µg/mL is a good starting point.

    • (Optional) If the sample contains significant cellular debris, a drop of 10% KOH can be added to help clear the background.[2]

    • Gently mix the fungal sample with the staining solution.

  • Incubation:

    • Incubate the slide at room temperature for 1-5 minutes in the dark to allow for staining.[2] Incubation times may need to be optimized.

  • Mounting and Visualization:

    • Place a coverslip over the stained sample, being careful to avoid air bubbles.

    • Observe the slide immediately using a fluorescence microscope equipped with the appropriate filter set. Fungal elements will fluoresce brightly against a dark background.

Experimental Workflow for Staining Fungal Cultures

cluster_prep Sample Preparation Liquid Liquid Culture (Pellet & Wash) Staining Staining (FB 71 Solution +/- KOH) Liquid->Staining Solid Solid Media (Transfer Mycelium) Solid->Staining Incubation Incubation (1-5 min, dark) Staining->Incubation Visualization Visualization (Fluorescence Microscope) Incubation->Visualization

Caption: Workflow for staining fungal cultures with FB 71.

Protocol 2: Staining of Fungi in Clinical Specimens

This protocol is adapted for the detection of fungal elements in clinical samples such as skin scrapings, tissue biopsies, or body fluids.

Materials:

  • Fluorescent Brightener 71 staining solution (e.g., 0.1% w/v in 10% KOH)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Sample Preparation:

    • Place the clinical specimen (e.g., a small piece of tissue, a drop of fluid, or skin scrapings) on a clean microscope slide.

  • Staining and Clearing:

    • Add one drop of the FB 71 staining solution (in KOH) to the specimen.[1][2]

    • The KOH will help to digest host cells and debris, making the fungal elements more visible.

  • Incubation:

    • Place a coverslip over the specimen and let it stand for 1-2 minutes at room temperature.[2] For denser tissue samples, a longer incubation time may be necessary.

  • Visualization:

    • Examine the slide under a fluorescence microscope. Fungal hyphae and spores will exhibit bright blue-white or apple-green fluorescence.

Data Presentation

The following table summarizes key quantitative parameters for the use of Fluorescent Brightener 71 in fungal visualization.

ParameterRecommended Range/ValueNotesReference
Stock Solution Concentration 0.1 - 1 mg/mL in waterStore protected from light.[1]
Working Concentration 10 - 100 µg/mLOptimal concentration may vary by fungal species.[6]
Incubation Time 1 - 5 minutesLonger times may be needed for dense tissues.[2]
Excitation Wavelength 340 - 380 nm[2]
Emission Wavelength > 420 nm[4]

Troubleshooting

  • Weak or No Fluorescence:

    • Increase the concentration of FB 71.

    • Increase the incubation time.

    • Ensure the correct filter set is being used on the microscope.

    • Check the pH of the staining solution; extreme pH can affect fluorescence.

  • High Background Fluorescence:

    • Wash the sample with PBS after staining to remove excess dye.

    • Use a lower concentration of FB 71.

    • The use of a counterstain like Evans blue can help to quench background fluorescence, though it was omitted in some protocols.[3]

  • Photobleaching:

    • Minimize exposure of the stained sample to the excitation light.

    • Use an anti-fade mounting medium.

Safety Precautions

Fluorescent Brightener 71 is a chemical and should be handled with appropriate laboratory safety precautions. Wear gloves and eye protection. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Fluorescent Brightener 71 is a highly effective and easy-to-use tool for visualizing fungal hyphal growth and morphology. Its strong affinity for chitin and cellulose provides excellent contrast for fluorescence microscopy. The protocols and data provided in these application notes offer a solid foundation for researchers to incorporate this versatile dye into their studies of fungal biology and in the development of novel antifungal therapies.

References

Quantifying Fungal Biomass Using Calcofluor White (Einecs 286-867-8) Fluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 286-867-8, chemically known as Calcofluor White, is a fluorescent stain widely utilized in mycological studies for the rapid and effective quantification of fungal biomass. This versatile fluorochrome exhibits a high affinity for chitin and cellulose, which are integral components of fungal cell walls. By binding to the β-1,3 and β-1,4 polysaccharide linkages within these polymers, Calcofluor White emits a bright, apple-green or blue-white fluorescence under ultraviolet (UV) or blue light, providing a robust signal for visualization and measurement.[1][2][3][4] Its application spans various methodologies, including fluorescence microscopy, spectrofluorometry, and flow cytometry, making it an invaluable tool for researchers in microbiology, drug development, and environmental science.

This document provides detailed application notes and protocols for the use of Calcofluor White in the quantification of fungal biomass, tailored for professionals in research and development.

Chemical and Spectroscopic Properties

Calcofluor White M2R is a common variant of this dye used in laboratory settings. Its properties are summarized in the table below.

PropertyValueReferences
EINECS Number 286-867-8N/A
CAS Number 4193-55-9[3]
Synonyms Fluorescent Brightener 28, Calcofluor White M2R[3]
Molecular Formula C₄₀H₄₂N₁₂Na₂O₁₀S₂[3]
Molecular Weight 960.95 g/mol [3]
Excitation Maximum (λex) ~355 - 380 nm[3][5]
Emission Maximum (λem) ~433 - 475 nm[3][5]

Mechanism of Action: Disruption of Fungal Cell Wall Integrity

Calcofluor White's interaction with fungal cells extends beyond simple staining. By binding to nascent chitin chains, it physically hinders the proper assembly and crystallization of chitin microfibrils.[6][7] This disruption of the cell wall's structural integrity can lead to morphological changes, such as abnormally thick septa and, in some cases, cell lysis at the hyphal tips.[1][8] This mechanism of action makes Calcofluor White not only a useful quantification tool but also a subject of interest in antifungal research.

Mechanism of Calcofluor White Action on Fungal Cell Wall Calcofluor_White Calcofluor White (this compound) Nascent_Chitin Nascent Chitin Chains Calcofluor_White->Nascent_Chitin Binds to Fluorescence Fluorescence Emission Calcofluor_White->Fluorescence Emits upon binding & UV excitation Chitin_Synthase Chitin Synthase Chitin_Synthase->Nascent_Chitin Synthesizes Chitin_Microfibrils Crystallized Chitin Microfibrils Nascent_Chitin->Chitin_Microfibrils Self-assembles into Disrupted_Wall Disrupted Cell Wall (Aberrant Morphogenesis) Nascent_Chitin->Disrupted_Wall Prevents crystallization, leading to Cell_Wall Fungal Cell Wall Chitin_Microfibrils->Cell_Wall Forms structural component of

Calcofluor White's mechanism of action on fungal cell walls.

Experimental Protocols

Protocol 1: Quantification of Fungal Biomass using a Standard Curve

This protocol details the quantification of fungal biomass in a liquid culture using a spectrofluorometer or a microplate reader. The principle is to create a standard curve that correlates fluorescence intensity with a known fungal biomass (dry weight or cell number).

Materials:

  • Calcofluor White M2R solution (e.g., 1 mg/mL in sterile distilled water, protected from light)

  • Fungal culture of interest

  • Sterile distilled water or appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

  • Evans Blue solution (optional, 0.5 g/L in water) for counterstaining to reduce background fluorescence[5]

  • Microcentrifuge tubes

  • 96-well black microplates (for fluorescence reading)

  • Spectrofluorometer or microplate reader with appropriate filters for excitation at ~365 nm and emission at ~435 nm.

Procedure:

  • Preparation of Fungal Standards:

    • Grow the fungal species of interest in a suitable liquid medium to a sufficient density.

    • Harvest the fungal biomass by centrifugation or filtration.

    • Wash the biomass twice with sterile distilled water or PBS to remove residual media.

    • Resuspend the washed biomass in a known volume of sterile distilled water.

    • For Dry Weight:

      • Take a known volume of the fungal suspension, filter it onto a pre-weighed filter paper, and dry it in an oven at 60-80°C to a constant weight.

      • Calculate the fungal dry weight concentration (e.g., in mg/mL).

      • Prepare a serial dilution of the fungal suspension to create a range of known biomass concentrations.

    • For Cell Count:

      • Determine the cell concentration (spores or yeast cells) of the fungal suspension using a hemocytometer.

      • Prepare a serial dilution to obtain a range of known cell concentrations.

  • Staining Procedure:

    • In separate microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of each fungal standard dilution.

    • To each standard, add Calcofluor White solution to a final concentration of 10-50 µg/mL. The optimal concentration may need to be determined empirically for your specific fungus and instrumentation.

    • (Optional) Add Evans Blue solution to a final concentration of 0.01-0.05% to quench background fluorescence.

    • Incubate the mixture for 10-15 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Transfer the stained fungal suspensions to the wells of a 96-well black microplate.

    • Measure the fluorescence intensity using a spectrofluorometer or microplate reader with excitation set to ~365 nm and emission to ~435 nm.

    • Include a blank control containing only the buffer and Calcofluor White (and Evans Blue, if used) to subtract background fluorescence.

  • Generation of Standard Curve:

    • Subtract the blank fluorescence reading from all standard readings.

    • Plot the corrected fluorescence intensity (y-axis) against the known fungal biomass (dry weight or cell number) (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good standard curve should have an R² value > 0.98.

  • Quantification of Unknown Samples:

    • Prepare and stain your unknown fungal samples using the same procedure as the standards.

    • Measure their fluorescence intensity and subtract the blank reading.

    • Use the equation from the standard curve to calculate the biomass of your unknown samples.

Workflow for Fungal Biomass Quantification Start Start Prepare_Standards Prepare Fungal Standards (Dry Weight or Cell Count) Start->Prepare_Standards Stain_Samples Stain Standards and Samples with Calcofluor White Prepare_Standards->Stain_Samples Measure_Fluorescence Measure Fluorescence (Excitation: ~365nm, Emission: ~435nm) Stain_Samples->Measure_Fluorescence Generate_Curve Generate Standard Curve (Fluorescence vs. Biomass) Measure_Fluorescence->Generate_Curve Quantify_Unknowns Quantify Unknown Samples using Standard Curve Generate_Curve->Quantify_Unknowns End End Quantify_Unknowns->End

A generalized workflow for quantifying fungal biomass.
Protocol 2: Qualitative Staining of Fungal Elements for Microscopy

This protocol is for the rapid visualization of fungal structures in various samples.

Materials:

  • Calcofluor White M2R solution (1 g/L in distilled water)

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing clinical specimens)

  • Evans Blue solution (0.5 g/L in water, optional)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV or blue-violet excitation filter

Procedure:

  • Place a drop of the sample to be examined on a clean microscope slide.

  • Add one drop of Calcofluor White solution.

  • (Optional) For dense samples like tissue, add one drop of 10% KOH to clear the background.

  • (Optional) Add one drop of Evans Blue solution as a counterstain.

  • Place a coverslip over the specimen and let it stand for 1-5 minutes.

  • Examine the slide under a fluorescence microscope using a UV or blue-violet filter set. Fungal elements will fluoresce brightly.[9][10]

Data Presentation

The following tables summarize key quantitative data related to the use of Calcofluor White for fungal biomass quantification.

Table 1: Spectroscopic Properties of Calcofluor White

ParameterWavelength (nm)NotesReferences
Excitation Maximum (λex) 355 - 380Optimal excitation is in the UV-A range.[3][5]
Emission Maximum (λem) 433 - 475Emits in the blue region of the visible spectrum.[3][5]

Table 2: Typical Reagent Concentrations for Fungal Staining

ReagentWorking ConcentrationPurposeReferences
Calcofluor White M2R 10 - 100 µg/mLPrimary stain for chitin and cellulose.[2]
Evans Blue 0.01 - 0.05% (w/v)Counterstain to reduce background fluorescence.[5]
Potassium Hydroxide (KOH) 10% (w/v)Clearing agent for dense samples.[9]

Limitations and Considerations

  • Non-specific Binding: Calcofluor White can also bind to other polysaccharides like cellulose, which may be present in plant-based materials. This can lead to background fluorescence and overestimation of fungal biomass in mixed samples.

  • Pigmented Fungi: The fluorescence of Calcofluor White may be quenched or masked by dark pigments (e.g., melanin) in the cell walls of some fungal species.[3]

  • Viability: Calcofluor White staining does not differentiate between living and dead fungal cells. For viability assessment, it should be used in conjunction with other stains like propidium iodide.

  • Quantum Yield: The fluorescence quantum yield of Calcofluor White can be influenced by its environment, including pH and the specific polysaccharide it is bound to. This should be considered when comparing results across different conditions.

  • Photobleaching: Like many fluorophores, Calcofluor White is susceptible to photobleaching upon prolonged exposure to excitation light. It is advisable to minimize exposure times during microscopy and fluorescence measurements.

Conclusion

This compound (Calcofluor White) is a powerful and versatile fluorescent dye for the quantification of fungal biomass. Its high affinity for chitin and cellulose, coupled with its strong fluorescence emission, provides a sensitive and reliable method for a wide range of applications in research and development. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers can effectively utilize Calcofluor White to obtain accurate and reproducible measurements of fungal biomass.

References

Application Notes and Protocols: Fluorescent Brightener 71 in Yeast Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB-71), also widely known by its synonym Calcofluor White (CFW), is a fluorescent dye that has become an invaluable tool in yeast cell biology. This stilbene derivative exhibits a high affinity for chitin and cellulose, the primary components of the yeast cell wall.[1][2][3][4] Upon binding to these polysaccharides, FB-71 fluoresces brightly under ultraviolet (UV) excitation, providing a rapid and effective method for visualizing the cell wall and specific cell wall structures.[1][2] Its utility extends from routine morphological examination to more complex studies of cell cycle progression, cell wall integrity, and chitin dynamics. These application notes provide detailed protocols and technical information for the effective use of Fluorescent Brightener 71 in yeast research.

Physicochemical and Spectral Properties

Fluorescent Brightener 71 is a water-soluble compound that absorbs light in the near-UV range and emits blue fluorescence.[5] Its spectral properties are well-suited for standard fluorescence microscopy.

PropertyValueReference
Synonyms Calcofluor White (CFW), Fluorescent Whitening Agent 28[6]
CAS Number 16090-02-1[7]
Molecular Formula C₄₀H₃₈N₁₂Na₂O₈S₂[5]
Molecular Weight 924.91 g/mol [5]
Excitation Maximum (λex) ~347-355 nm[4][5][8]
Emission Maximum (λem) ~433-442 nm[5][8]
Appearance Pale yellow solid[5]
Solubility Water, DMSO (slightly), Methanol (very slightly, heated)[5]

Mechanism of Action

Fluorescent Brightener 71 non-covalently binds to β-1,3 and β-1,4 polysaccharides, with a particularly high affinity for the crystalline regions of chitin.[3] In budding yeast, such as Saccharomyces cerevisiae, chitin is concentrated in the bud scars, the primary septum between mother and daughter cells, and to a lesser extent, distributed throughout the cell wall.[9][10] This differential distribution allows for the clear visualization of these structures. At high concentrations, FB-71 can interfere with the proper assembly of chitin fibrils, leading to alterations in cell wall structure and activation of the cell wall integrity pathway.[11][12]

Applications in Yeast Cell Biology

Visualization of Yeast Cell Wall and Morphology

The most common application of FB-71 is the general staining of the yeast cell wall for morphological analysis. It provides excellent contrast, allowing for the clear demarcation of the cell periphery.

Bud Scar Staining and Determination of Replicative Age

Because chitin is abundant in bud scars, FB-71 staining intensity at these sites is significantly higher than the rest of the cell wall.[9] This allows for the counting of bud scars on individual mother cells, providing a direct measure of their replicative age.[3][13]

Quantification of Chitin Content

The fluorescence intensity of FB-71 is proportional to the amount of chitin present. This property can be exploited to quantify changes in chitin levels in response to genetic mutations, drug treatment, or environmental stress. This can be achieved through fluorescence microscopy coupled with image analysis software or by flow cytometry.

Analysis of the Cell Wall Integrity (CWI) Pathway

Exposure of yeast cells to FB-71 induces cell wall stress by interfering with chitin assembly.[11][12] This activates the Cell Wall Integrity (CWI) signaling pathway, a conserved MAP kinase cascade.[11][14] Researchers can use FB-71 as a tool to study the regulation and downstream targets of this critical stress response pathway.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP activates Rom2 (GEF) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 Slt2->Rlm1 SBF SBF (Swi4/Swi6) Slt2->SBF CW_Genes Cell Wall Gene Expression Rlm1->CW_Genes SBF->CW_Genes FB71 Fluorescent Brightener 71 (Cell Wall Stress) FB71->Wsc1 perturbs chitin assembly

Yeast Cell Wall Integrity (CWI) Pathway activated by FB-71.

Cell Cycle Analysis

FB-71 can be used as a morphological marker in cell cycle studies. The appearance of a chitin ring, which is brightly stained by FB-71, marks the site of bud emergence at the G1/S transition. The subsequent formation of the septum during cytokinesis is also clearly visible. When used in conjunction with a DNA stain, FB-71 allows for the correlation of cell wall growth and septation with specific phases of the cell cycle.

Experimental Protocols

Protocol 1: General Staining of Yeast Cell Wall and Bud Scars

This protocol is suitable for routine visualization of yeast cell morphology and for counting bud scars to determine replicative age.

Protocol1_Workflow Start Yeast Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Cells with Buffer (e.g., PBS) Harvest->Wash Resuspend Resuspend in Buffer Wash->Resuspend Add_FB71 Add Fluorescent Brightener 71 (5-25 µM final concentration) Resuspend->Add_FB71 Incubate Incubate for 20 min (Room Temperature, protected from light) Add_FB71->Incubate Wash_optional Optional: Wash to remove excess dye Incubate->Wash_optional Mount Mount on Microscope Slide Wash_optional->Mount Image Image using Fluorescence Microscope (DAPI filter set) Mount->Image

Workflow for general yeast cell wall and bud scar staining.

Materials:

  • Yeast culture (e.g., S. cerevisiae)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescent Brightener 71 stock solution (e.g., 5 mM in water)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Harvest approximately 1 mL of yeast culture from the exponential growth phase by centrifugation (e.g., 3,000 x g for 3 minutes).

  • Discard the supernatant and wash the cells by resuspending the pellet in 1 mL of PBS. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Add FB-71 to a final concentration of 5-25 µM.[9] Mix gently by pipetting.

  • Incubate the cell suspension for 20 minutes at room temperature, protected from light.[9]

  • (Optional) To reduce background fluorescence, centrifuge the cells, remove the supernatant, and resuspend in fresh PBS.

  • Pipette 5-10 µL of the stained cell suspension onto a clean microscope slide and place a coverslip over the drop.

  • Visualize the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~430 nm).[15] Bud scars and septa will appear as brightly fluorescent rings, while the rest of the cell wall will show a fainter fluorescence.

Protocol 2: Quantification of Chitin Content by Fluorescence Microscopy

This protocol outlines the steps for quantifying relative chitin content based on the fluorescence intensity of FB-71 staining.

Protocol2_Workflow Start Stain Yeast Cells (as in Protocol 1) Image_Acquisition Image Acquisition (Fixed exposure and gain settings) Start->Image_Acquisition Image_Processing Image Processing (Background subtraction) Image_Acquisition->Image_Processing Cell_Segmentation Cell Segmentation (Define regions of interest - ROIs) Image_Processing->Cell_Segmentation Measure_Intensity Measure Mean Fluorescence Intensity per Cell/ROI Cell_Segmentation->Measure_Intensity Data_Analysis Data Analysis (Normalize to control, statistical analysis) Measure_Intensity->Data_Analysis

Workflow for chitin quantification using fluorescence microscopy.

Materials:

  • Stained yeast cells (from Protocol 1)

  • Fluorescence microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare stained yeast cells as described in Protocol 1. A consistent staining time and dye concentration are critical for quantitative comparisons.

  • Acquire images using a fluorescence microscope. It is crucial to use the same exposure time, gain, and other camera settings for all samples to be compared.

  • Open the acquired images in an image analysis software like ImageJ.

  • Perform background subtraction to reduce non-specific fluorescence.

  • Use a thresholding tool to create a binary mask that outlines the cells (Regions of Interest - ROIs).

  • Measure the mean fluorescence intensity within each ROI.

  • For each experimental condition, calculate the average fluorescence intensity from a large population of cells (e.g., >100 cells).

  • Normalize the fluorescence intensity of the experimental samples to that of a control sample to determine the relative change in chitin content.

Protocol 3: Cell Cycle Analysis using Flow Cytometry

This protocol describes the use of FB-71 in conjunction with a DNA stain for cell cycle analysis by flow cytometry. FB-71 helps to identify budding cells.

Materials:

  • Yeast culture

  • 70% Ethanol (ice-cold)

  • Sodium citrate buffer (50 mM, pH 7.2)

  • RNase A solution (10 mg/mL)

  • DNA stain (e.g., SYTOX Green or Propidium Iodide)

  • Fluorescent Brightener 71

  • Flow cytometer with UV and 488 nm lasers

Procedure:

  • Harvest and fix yeast cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.

  • Wash the fixed cells with sodium citrate buffer.

  • Treat the cells with RNase A to degrade RNA.

  • Resuspend the cells in sodium citrate buffer containing the DNA stain (e.g., SYTOX Green) and Fluorescent Brightener 71 (e.g., 10 µM).

  • Incubate as required for the DNA stain.

  • Analyze the samples on a flow cytometer. Use the 488 nm laser to excite the DNA stain and the UV laser to excite FB-71.

  • Gate on single cells using forward and side scatter.

  • Analyze the DNA content histogram to identify G1, S, and G2/M populations.

  • Correlate the FB-71 fluorescence with the DNA content to analyze cell wall synthesis in different cell cycle phases. Budding cells (S and G2/M phases) will exhibit higher FB-71 fluorescence at the bud neck.

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Weak or No Fluorescence - Insufficient dye concentration or incubation time.- Dye degradation.- Increase FB-71 concentration or incubation time.- Use a fresh dilution of the dye. Store stock solution protected from light.
High Background Fluorescence - Excess unbound dye.- Include an optional washing step after incubation (Protocol 1, step 6).- Use a mounting medium with an anti-fade reagent.
Photobleaching - Prolonged exposure to excitation light.- Minimize exposure time during image acquisition.- Use a neutral density filter to reduce illumination intensity.- Use an anti-fade mounting medium.
Inconsistent Staining - Variation in cell density or growth phase.- Incomplete resuspension of cells.- Use cells from the same growth phase for comparisons.- Ensure the cell pellet is fully resuspended at each step.
Cellular Toxicity - High concentrations of FB-71 can affect cell growth.- Use the lowest effective concentration for staining live cells.- For endpoint assays, toxicity may not be a concern.

Safety and Handling

Fluorescent Brightener 71 is generally considered to have low acute toxicity.[15] However, as with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[15] Avoid inhalation of dust if handling the solid form.[15] Dispose of the chemical and stained samples according to local regulations. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[1][5][15]

Compatibility with Other Fluorophores

Fluorescent Brightener 71, with its UV excitation and blue emission, is spectrally compatible with commonly used green and red fluorescent proteins and dyes. It can be used for multi-color imaging with fluorophores such as GFP (Green Fluorescent Protein) and RFP (Red Fluorescent Protein), as their excitation and emission spectra do not significantly overlap. When performing multi-color imaging, it is important to use appropriate filter sets to minimize bleed-through between channels.

Conclusion

Fluorescent Brightener 71 is a versatile and powerful tool for the study of yeast cell biology. Its specific binding to chitin enables the detailed visualization and quantification of cell wall structures. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize FB-71 in their studies of yeast morphology, cell cycle, and cell wall dynamics.

References

Detecting Protein Aggregation with Stilbene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of proteins is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The detection and characterization of these protein aggregates are crucial for understanding disease mechanisms and for the development of therapeutic interventions. Stilbene derivatives have emerged as a powerful class of fluorescent probes for this purpose. Similar in function to the widely used Thioflavin T (ThT), these compounds typically exhibit fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils. This "light-up" property makes them highly sensitive probes for monitoring protein aggregation both in vitro and in living cells.

This document provides detailed application notes and protocols for the use of stilbene derivatives in the detection of protein aggregation, with a focus on their photophysical properties, and methodologies for in vitro and live-cell imaging assays.

Principle of Detection

Stilbene derivatives are organic dyes characterized by a central carbon-carbon double bond connecting two aromatic rings. Their fluorescence is often quenched in aqueous solutions due to intramolecular rotation. However, upon binding to the hydrophobic channels of amyloid fibrils, this rotation is restricted, leading to a significant increase in fluorescence quantum yield. This aggregation-induced emission (AIE) or fluorescence enhancement forms the basis of their use as probes for protein aggregates. Different substitutions on the stilbene backbone can modulate their spectral properties, binding affinities, and cell permeability, allowing for the development of probes tailored for specific applications.

Quantitative Data of Selected Stilbene Derivatives

The selection of an appropriate stilbene derivative depends on the specific experimental requirements, such as the target protein aggregate and the desired detection method (e.g., plate-based assay vs. microscopy). Below is a summary of the photophysical and binding properties of some stilbene derivatives used for amyloid detection.

Derivative Name/ClassTarget AggregateExcitation (nm)Emission (nm)Binding Affinity (Kᵢ/Kₑ)Reference
Thioflavin T (ThT) Generic Amyloid~450~482Varies with protein[1]
(E)-4-(4-(dimethylamino)styryl)-N-methylpyridin-1-ium iodide (ASP) Generic Amyloid~470~610Not specifiedN/A
α-cyanostilbene derivative (ASCP) Generic Amyloid485590Higher than ThT for α-synucleinN/A
N,N-dimethylamino-4'-methoxy-stilbene Aβ aggregatesNot specifiedNot specified< 10 nM (Kᵢ)[2][3]
N-monomethylamino-4'-hydroxy-stilbene Aβ aggregatesNot specifiedNot specified< 10 nM (Kᵢ)[2][3]
Fluorinated stilbene (Compound 4e) Aβ plaquesNot specifiedNot specified5.0 ± 1.2 nM (Kᵢ)N/A
Fluorinated stilbene (Compound 3e) Aβ plaquesNot specifiedNot specified15 ± 6 nM (Kᵢ)N/A

Experimental Protocols

Protocol 1: In Vitro Protein Aggregation Kinetics Assay

This protocol describes a general method for monitoring the kinetics of protein aggregation in a 96-well plate format using a stilbene-based fluorescent dye. The protocol is based on established ThT assays and can be adapted for other stilbene derivatives.[1]

Materials:

  • Lyophilized protein of interest (e.g., Amyloid-β, α-synuclein, Tau)

  • Appropriate buffer for protein solubilization and aggregation (e.g., PBS, HEPES)

  • Stilbene derivative stock solution (e.g., 1 mM in DMSO or water)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with temperature control and shaking capabilities

Procedure:

  • Protein Preparation:

    • Reconstitute the lyophilized protein in the appropriate buffer to create a stock solution. Ensure the protein is monomeric by following established protocols (e.g., size-exclusion chromatography).

    • Determine the protein concentration using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).

  • Assay Setup:

    • Prepare the reaction mixture in each well of the 96-well plate. A typical reaction mixture includes:

      • Protein of interest at the desired final concentration (e.g., 10-100 µM).

      • Stilbene derivative at a final concentration of 10-25 µM.[1]

      • Aggregation-inducing factors if required (e.g., heparin for Tau aggregation).

      • Buffer to the final volume.

    • Include appropriate controls:

      • Protein only (to measure light scattering).

      • Dye only (to measure background fluorescence).

      • Buffer only.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in the fluorescence plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Set the plate reader to measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours).

    • Use the appropriate excitation and emission wavelengths for the chosen stilbene derivative (refer to the table above).

  • Data Analysis:

    • Subtract the background fluorescence (dye only) from the fluorescence readings of the samples.

    • Plot the fluorescence intensity as a function of time to generate aggregation kinetic curves.

    • Analyze the kinetic parameters, such as the lag time, elongation rate, and plateau phase, to characterize the aggregation process.

Protocol 2: Live-Cell Imaging of Protein Aggregates

This protocol provides a general guideline for visualizing protein aggregates in cultured cells using a cell-permeable stilbene derivative with aggregation-induced emission (AIE) properties.

Materials:

  • Cultured cells expressing the protein of interest (or a model system for protein aggregation).

  • Cell culture medium and supplements.

  • Cell-permeable AIE stilbene derivative (e.g., a derivative of α-cyanostilbene).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets and an incubation chamber for live-cell imaging.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency.

    • If necessary, induce protein aggregation using an appropriate stimulus (e.g., proteasome inhibitors, heat shock, or transfection with a aggregation-prone protein construct).

  • Staining with Stilbene Derivative:

    • Prepare a working solution of the AIE stilbene derivative in cell culture medium or a suitable buffer (e.g., 1-10 µM). The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Imaging:

    • After incubation, gently wash the cells with pre-warmed PBS or fresh culture medium to remove excess dye.

    • Add fresh, pre-warmed culture medium to the cells.

    • Place the imaging dish on the microscope stage within the pre-warmed and CO₂-controlled incubation chamber.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen stilbene derivative.

    • Capture images at different time points to monitor the dynamics of protein aggregation in real-time.

  • Image Analysis:

    • Analyze the acquired images to identify and quantify the fluorescent puncta corresponding to protein aggregates.

    • Image analysis software can be used to measure parameters such as the number, size, and intensity of the aggregates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Protein_Prep Protein Preparation (Monomerization) Mix Mix Protein, Dye, and Buffer in 96-well Plate Protein_Prep->Mix Dye_Prep Stilbene Dye Stock Solution Dye_Prep->Mix Incubate Incubate at 37°C with Shaking Mix->Incubate Read Measure Fluorescence Over Time Incubate->Read Plot Plot Fluorescence vs. Time Read->Plot Analyze Analyze Kinetic Parameters Plot->Analyze

Caption: In Vitro Protein Aggregation Assay Workflow.

binding_mechanism cluster_free Free in Solution cluster_bound Bound to Aggregate Stilbene_Free Stilbene Derivative Rotation Intramolecular Rotation Stilbene_Free->Rotation allows Quenched Low Fluorescence Rotation->Quenched leads to Stilbene_Bound Stilbene Derivative Aggregate Protein Aggregate (β-sheet) Stilbene_Bound->Aggregate binds to Restricted Restricted Rotation Aggregate->Restricted causes Enhanced High Fluorescence Restricted->Enhanced leads to

Caption: Mechanism of Fluorescence Enhancement.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Background Fluorescence in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in tissue samples.

Note on "Einecs 286-867-8": Our search for the specific properties of "this compound" did not yield a conclusive identification of this chemical. Therefore, this guide focuses on general strategies and widely applicable techniques for reducing background fluorescence from various sources commonly encountered in tissue analysis.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and what causes it in tissue samples?

Background fluorescence, or autofluorescence, is the natural fluorescence emitted by biological materials that is not a result of specific fluorescent labeling.[1][2][3] This can interfere with the detection of target signals, potentially leading to false positives and complicating data interpretation.[2][4] Common causes of autofluorescence in tissue samples include:

  • Endogenous Molecules: Several molecules naturally present in tissues are fluorescent. These include collagen, elastin, riboflavin, NADH, and lipofuscin.[2][3][4] Red blood cells also contribute significantly to autofluorescence due to the heme group in hemoglobin.[3][4]

  • Fixation Methods: Aldehyde-based fixatives like formalin, paraformaldehyde, and glutaraldehyde can induce autofluorescence by creating Schiff bases from the reaction of aldehydes with amines.[1][2] The intensity of this induced fluorescence varies, with glutaraldehyde generally causing more than paraformaldehyde.[1]

  • Sample Handling: Heat and dehydration during sample preparation can increase autofluorescence, particularly in the red spectrum.[1] The use of certain mounting media or even the glass slides themselves can sometimes contribute to background noise.

Q2: How can I determine if my tissue has high background fluorescence?

The simplest way to check for autofluorescence is to examine an unstained tissue section under the fluorescence microscope using the same filter sets you plan to use for your experiment.[5] If you observe significant fluorescence in this negative control, your sample has endogenous autofluorescence that needs to be addressed. It is also crucial to run controls with only the secondary antibody to check for non-specific binding, which can be another source of background.[1]

Q3: What are the general strategies to minimize background fluorescence?

There are several approaches to combat background fluorescence, which can be broadly categorized as:

  • Experimental Planning and Protocol Optimization:

    • Choice of Fixative: When possible, consider using organic solvents like chilled methanol or ethanol for fixation, as they tend to induce less autofluorescence than aldehyde-based fixatives.[1][4][5] If aldehydes are necessary, use the lowest concentration and shortest fixation time that still preserves tissue morphology.[1] Paraformaldehyde is often a better choice than glutaraldehyde.[3]

    • Perfusion: For animal studies, perfusing the tissue with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a major source of autofluorescence.[1][3]

    • Fluorophore Selection: Choose bright fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647), as endogenous autofluorescence is typically weaker at these longer wavelengths.[1][4][6]

  • Quenching and Blocking Techniques:

    • Chemical Quenching: Various chemical treatments can be applied to the tissue to quench autofluorescence. These are typically performed after fixation and before antibody incubation.

    • Photobleaching: Exposing the tissue section to a strong light source before staining can permanently destroy the fluorescent properties of endogenous fluorophores.[7]

  • Imaging and Analysis:

    • Spectral Unmixing: Advanced microscopy systems can distinguish the spectral signature of your specific fluorophores from the broader emission spectrum of autofluorescence.

    • Time-Gated Imaging: This technique takes advantage of the different fluorescence lifetimes of specific probes versus endogenous fluorophores. By only collecting the signal after the short-lived autofluorescence has decayed, the signal-to-noise ratio can be significantly improved.[8]

Troubleshooting Guide: High Background Fluorescence

This guide provides a systematic approach to identifying and resolving issues with high background fluorescence in your immunofluorescence experiments.

Problem: High background fluorescence is obscuring the specific signal.

Troubleshooting Workflow

A Start: High Background Observed B Is the background present in an unstained sample? A->B C Issue is likely autofluorescence. B->C Yes D Issue may be non-specific antibody binding. B->D No F Select Mitigation Strategy C->F E Optimize Blocking Steps & Antibody Concentrations D->E G Chemical Quenching (e.g., Sudan Black B, Sodium Borohydride) F->G H Photobleaching F->H I Change Fluorophore (Far-Red) F->I J Modify Fixation Protocol F->J K Re-evaluate Background G->K H->K I->K J->K L Problem Resolved K->L Low M Combine or Try Alternative Strategies K->M High M->F

Caption: A workflow for troubleshooting high background fluorescence.

Data Presentation: Comparison of Autofluorescence Reduction Methods

MethodTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride (NaBH4) Aldehyde-induced autofluorescence[1][3]Simple chemical treatment.Can have variable effects[1]; may damage tissue or affect antigenicity.
Sudan Black B / TrueBlack® Lipofuscin, red blood cells, collagen[1][2][6]Very effective for lipofuscin[6].Can introduce its own fluorescence in far-red channels[6]; can reduce specific signal.
Copper Sulfate General autofluorescence[3]Can be effective in some tissues.May quench the signal from the desired fluorophore as well.
Photobleaching Broad spectrum of endogenous fluorophores[7]No chemical reagents needed; does not affect subsequent fluorescent probe intensity[7].Can be time-consuming[7]; requires a specific light setup.
Far-Red Fluorophores Avoids most autofluorescence (which is stronger in blue/green channels)[1][4]Simple to implement by changing secondary antibodies.Not a quenching method, but an avoidance strategy; some autofluorescence can still exist in the far-red spectrum[6].
Change of Fixative Aldehyde-induced autofluorescence[5]Can prevent the formation of fluorescent artifacts.Organic solvents may not be suitable for all tissues or antigens.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use on formalin- or paraformaldehyde-fixed tissue sections.

  • Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform antigen retrieval if required for your specific antibody.

  • Preparation of NaBH4 Solution: Prepare a fresh solution of 0.1% Sodium Borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubation: Cover the tissue sections with the NaBH4 solution and incubate for 30 minutes at room temperature.

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, primary and secondary antibody incubations).

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

This protocol is particularly effective for tissues that accumulate lipofuscin, such as the brain and aged tissues.[2][6]

  • Deparaffinize and Rehydrate: Prepare tissue sections as described in Protocol 1, step 1.

  • Preparation of Sudan Black B Solution: Prepare a 0.1% Sudan Black B solution in 70% ethanol. Mix well and filter to remove any undissolved particles.

  • Incubation: After rehydration, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Destaining/Washing: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B, followed by extensive washing in PBS until the wash solution runs clear.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol.

Protocol 3: Photobleaching

This method uses a strong, broad-spectrum light source to reduce autofluorescence.[7]

  • Prepare Slides: Mount rehydrated tissue sections in PBS under a coverslip to prevent drying.

  • Exposure to Light: Place the slides under a broad-spectrum white LED light source (e.g., a high-power LED array or a desk lamp placed very close to the slides).[7]

  • Incubation: Expose the slides to the light for several hours (e.g., 2-48 hours). The optimal time will need to be determined empirically.[7]

  • Proceed with Staining: After photobleaching, remove the coverslip, wash with PBS, and proceed with your standard immunofluorescence protocol.

General Immunofluorescence Workflow with Autofluorescence Reduction

A Tissue Section Preparation B Deparaffinization & Rehydration A->B C Antigen Retrieval B->C D Autofluorescence Reduction Step C->D E Blocking D->E K e.g., Photobleaching, Chemical Quenching D->K F Primary Antibody Incubation E->F G Secondary Antibody Incubation (Fluorophore-conjugated) F->G H Counterstain (e.g., DAPI) G->H I Mounting H->I J Imaging I->J

Caption: A generalized immunofluorescence workflow including an autofluorescence reduction step.

References

Optimizing staining concentration of Fluorescent Brightener 71 for microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the staining concentration of Fluorescent Brightener 71 (FB71) for microscopy.

Frequently Asked Questions (FAQs)

Q1: What is Fluorescent Brightener 71 and how does it work?

Fluorescent Brightener 71 (FB71), also known by similar compounds such as Calcofluor White and Fluorescent Brightener 28, is a fluorescent dye that absorbs ultraviolet (UV) light and emits it in the blue region of the visible spectrum.[1][2] Its mechanism of action involves binding to β-1,3 and β-1,4 polysaccharides, such as cellulose and chitin, which are common components of fungal and plant cell walls.[3][4] This binding enhances the fluorescence of the dye, making these structures appear bright blue or apple-green under a fluorescence microscope.[3][5]

Q2: What are the primary applications of Fluorescent Brightener 71 in a research setting?

In a laboratory context, FB71 is predominantly used for:

  • Visualization of Fungal Elements: Its high affinity for chitin makes it an excellent tool for staining and identifying fungi in various samples.[3][5]

  • Plant Cell Wall Imaging: FB71 binds to cellulose, allowing for clear visualization of plant cell walls.[4]

  • Yeast Bud Scar Staining: In budding yeast, chitin is concentrated in the bud scars, which are brightly stained by FB71, enabling the determination of a cell's replicative age.[6]

  • Quantification of Fungal Biomass: The fluorescence intensity of FB71 can be correlated with the amount of fungal biomass in a sample.

Q3: What are the optimal excitation and emission wavelengths for Fluorescent Brightener 71?

Fluorescent Brightener 71 and its analogs are typically excited by UV light and emit in the blue-to-green range of the spectrum.

ParameterWavelength RangePeak Wavelength
Excitation 300 - 412 nm[3]~347 - 380 nm[4][5]
Emission ~430 - 475 nm[5][7]~435 - 442 nm[1]

Note: The exact wavelengths may vary slightly depending on the specific brightener (71, 28, etc.), the sample, and the buffer conditions.

Q4: Is Fluorescent Brightener 71 suitable for staining live cells?

Yes, FB71 can be used for staining living cells, particularly fungi and plant cells, as it does not readily penetrate intact cell membranes.[8] However, high concentrations may inhibit the growth of some yeast species.

Q5: Can Fluorescent Brightener 71 be used in combination with other fluorescent stains?

Yes, its spectral properties (UV excitation, blue emission) make it compatible with other common fluorophores that are excited by blue or green light, such as GFP or RFP. However, it is crucial to select fluorophores with minimal spectral overlap to avoid bleed-through.[9]

Experimental Protocols

General Protocol for Staining Fungal and Plant Cells

This protocol provides a starting point for staining fungal hyphae, yeast, and plant tissues. Optimization of concentrations and incubation times is recommended for each specific application.

Materials:

  • Fluorescent Brightener 71 stock solution (e.g., 1 mg/mL in distilled water or a suitable buffer)

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing dense specimens)

  • Phosphate-Buffered Saline (PBS) or appropriate buffer for washing

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV filter set (e.g., DAPI filter)

Procedure:

  • Sample Preparation:

    • For liquid cultures, place a drop of the cell suspension directly onto a clean microscope slide.

    • For tissues or scrapings, place the specimen on the slide. If the sample is dense, add one drop of 10% KOH to clear the tissue, making the fungal or plant structures more accessible.[3][5]

  • Staining:

    • Prepare a working solution of FB71 by diluting the stock solution. A common starting concentration is 0.1% (w/v) or approximately 10 µg/mL.[10]

    • Add one drop of the FB71 working solution to the sample on the slide.

    • Gently mix or spread the stain over the sample.

  • Incubation:

    • Incubate the slide at room temperature for 1 to 10 minutes, protected from light.[3][10] The optimal incubation time will vary depending on the sample type and thickness.

  • Washing (Optional but Recommended):

    • To reduce background fluorescence, gently add a drop of PBS or buffer to the edge of the coverslip and draw it across by placing an absorbent material at the opposite edge. This step is particularly important for quantitative analysis.

  • Microscopy:

    • Place a coverslip over the sample, carefully removing any air bubbles.

    • Observe the sample using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue emission (e.g., excitation around 365 nm and emission around 450 nm).[11]

Adaptation for Mammalian Cells

While FB71 is not typically used for staining mammalian cells as they lack chitin and cellulose, it can be used to identify fungal infections in mammalian tissue samples. In such cases, the general protocol for fungal staining can be adapted. It is important to note that some background fluorescence from the mammalian tissue may be observed.[3]

Troubleshooting Guides

High background and non-specific staining are common issues when working with FB71. The following guides provide structured solutions to these and other problems.

Guide 1: High Background Fluorescence
Potential Cause Recommended Solution
Excess Stain Concentration Titrate the FB71 concentration downwards. Start with the recommended concentration and perform serial dilutions to find the optimal signal-to-noise ratio.
Prolonged Incubation Time Reduce the incubation time. For many applications, 1-2 minutes is sufficient.[11]
Inadequate Washing Introduce or increase the number of washing steps after incubation to remove unbound dye.
Autofluorescence of the Sample Include an unstained control to assess the level of natural fluorescence. If autofluorescence is high in the blue channel, consider using a counterstain like Evans Blue, which can help quench some background fluorescence when using blue light excitation.[11][12]
Non-Specific Binding to other Polysaccharides While FB71 is specific for β-1,3 and β-1,4 polysaccharides, it may weakly bind to other components. Ensure that the interpretation of the staining is based on both the fluorescence signal and the characteristic morphology of the target structures.
Guide 2: Weak or No Signal
Potential Cause Recommended Solution
Insufficient Stain Concentration Increase the concentration of the FB71 working solution.
Short Incubation Time Extend the incubation period to allow for sufficient binding of the dye.
Incorrect Microscope Filter Set Ensure that the excitation and emission filters on the microscope are appropriate for FB71 (UV excitation, blue emission).
Photobleaching Minimize the exposure of the sample to the excitation light. Use a neutral density filter if available, and only expose the sample to the light when actively observing or capturing an image.[13] Stilbene-based dyes are known to be susceptible to photobleaching upon prolonged UV exposure.[14]
Low Target Abundance The target structures (e.g., fungal cells) may be sparse in the sample. Consider concentrating the sample by centrifugation if applicable.
Guide 3: Fading Signal (Photobleaching)
Potential Cause Recommended Solution
Prolonged Exposure to Excitation Light Minimize the time the sample is illuminated. Use the transmitted light source to locate the area of interest before switching to fluorescence.[13]
High Intensity of Excitation Light Reduce the intensity of the excitation lamp using neutral density filters.[13]
Inherent Photolability of the Dye Use an anti-fade mounting medium, especially for fixed samples that will be archived.
Photoisomerization Stilbene-based dyes can undergo photoisomerization from the fluorescent trans isomer to the non-fluorescent cis isomer upon exposure to UV light.[2][14] Minimizing light exposure is the most effective way to mitigate this.

Visual Guides

experimental_workflow Experimental Workflow for FB71 Staining prep Sample Preparation (e.g., slide mounting, KOH clearing) stain Staining (Apply FB71 working solution) prep->stain incubate Incubation (1-10 min, protect from light) stain->incubate wash Washing (Optional) (e.g., with PBS) incubate->wash observe Microscopy (UV excitation, blue emission) wash->observe analyze Image Analysis (Qualitative or Quantitative) observe->analyze

Caption: A generalized workflow for staining biological samples with Fluorescent Brightener 71.

troubleshooting_flowchart Troubleshooting Common FB71 Staining Issues start Staining Result high_bg High Background? start->high_bg weak_signal Weak/No Signal? high_bg->weak_signal No sol_high_bg Reduce [FB71] Decrease Incubation Time Increase Washing high_bg->sol_high_bg Yes fading Signal Fades Quickly? weak_signal->fading No sol_weak_signal Increase [FB71] Increase Incubation Time Check Filter Set weak_signal->sol_weak_signal Yes sol_fading Minimize Light Exposure Use Anti-fade Mountant Reduce Excitation Intensity fading->sol_fading Yes good_result Optimal Staining fading->good_result No

Caption: A flowchart to diagnose and resolve common problems encountered during FB71 staining.

References

Technical Support Center: Cytotoxicity of Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate, a fluorescent brightener sometimes referred to as Fluorescent Brightener 71 or 260, in live-cell imaging applications. Researchers, scientists, and drug development professionals can use this resource to address potential cytotoxicity and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when using Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate in live-cell imaging?

A1: The primary concerns are potential cytotoxicity and phototoxicity. While some stilbene-triazine derivatives have been shown to be nontoxic to certain cell lines, high concentrations or prolonged exposure to the dye and its excitation light can lead to cellular stress, altered physiology, and cell death.[1] Phototoxicity is a significant issue where the excitation light interacts with the fluorescent molecule, generating reactive oxygen species (ROS) that can damage cellular components.[2][3]

Q2: At what concentrations is this fluorescent brightener considered safe for live-cell imaging?

A2: Specific cytotoxicity data for this exact compound in common research cell lines is limited. However, related compounds like Fluorescent Brightener 28 (Calcofluor White M2R) have been used for cell viability staining at very low concentrations (0.01% to 0.03%), suggesting these levels are non-toxic.[4][5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: What are the visible signs of cytotoxicity or phototoxicity in my cells?

A3: Signs of cellular stress and toxicity during live-cell imaging include:

  • Morphological Changes: Cell rounding, shrinking, blebbing of the plasma membrane, and detachment from the culture surface.[6]

  • Organelle Dysfunction: Swelling or fragmentation of mitochondria.[6]

  • Reduced Proliferation: A decrease in the rate of cell division.

  • Apoptosis/Necrosis: Observable signs of programmed cell death or cellular breakdown.

Q4: Can this compound interfere with my experimental results beyond direct toxicity?

A4: Yes. Sub-lethal concentrations of the dye or low levels of phototoxicity can still alter normal cellular processes, leading to artifacts in your data. For example, cellular signaling pathways can be affected by ROS produced during imaging.[7][8] Therefore, it is essential to include proper controls to ensure that the observed effects are due to your experimental variable and not the imaging agent or process.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death or morphological abnormalities after staining (even before imaging). Chemotoxicity: The concentration of the fluorescent dye is too high for the cell type being used.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., in the nanomolar to low micromolar range) and titrate up. Assess cell viability using a standard assay (e.g., Trypan Blue, Calcein-AM/EthD-1).
Cells appear healthy after staining but die or show signs of stress during or after imaging. Phototoxicity: The intensity and/or duration of the excitation light is too high, leading to the generation of reactive oxygen species (ROS) and cellular damage.- Reduce Excitation Light: Lower the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[6] - Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[6] - Optimize Imaging Frequency: For time-lapse experiments, increase the interval between image acquisitions to allow cells to recover. - Use Sensitive Detectors: Employ highly sensitive cameras (e.g., EMCCD, sCMOS) to reduce the required excitation light.[3] - Incorporate Antioxidants: Consider adding antioxidants like ascorbic acid to the imaging medium to scavenge ROS, though their effectiveness should be tested for each specific setup.[9]
High background fluorescence. Excess Dye: The concentration of the fluorescent brightener is too high, leading to unbound molecules in the medium. Autofluorescence: The cells or culture medium have endogenous fluorescent components.- Optimize Staining Protocol: After incubation with the dye, wash the cells with fresh, pre-warmed medium or a buffered saline solution to remove excess unbound dye. - Use Phenol Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence. Switch to a phenol red-free medium for imaging. - Image in Optically Clear Medium: For the duration of the imaging, replace the culture medium with an optically clear, buffered salt solution.
Weak fluorescent signal. Low Dye Concentration: The concentration of the dye is insufficient for adequate labeling. Photobleaching: The fluorophore is being irreversibly damaged by the excitation light, leading to a loss of fluorescence.- Optimize Dye Concentration: If cytotoxicity is not an issue, you may need to slightly increase the dye concentration. Perform a titration to find the best balance between signal and viability. - Use Antifade Reagents: Add a commercially available antifade reagent to the imaging medium to reduce the rate of photobleaching. - Minimize Light Exposure: The same strategies to reduce phototoxicity (lower light intensity, shorter exposure) will also help to minimize photobleaching.[3]

Quantitative Data Summary

Compound Cell Line/Organism Assay Endpoint Result Reference
Stilbene-triazine derivatives (7a-h)L-929 (mouse fibroblast)Not specifiedCytotoxicityNontoxic[1]
Calcofluor White M2R (Fluorescent Brightener 28)Various animal and plant cellsVitality stainingCell viabilityNon-toxic at 0.01% - 0.03%[4][5]
4,4'-diamino-2,2'-stilbene disulfonic acid (DAS)Rats and MiceCarcinogenicity study (in feed)Carcinogenic effectNo signs of carcinogenic effect[10]

Experimental Protocols

Protocol 1: Determining Optimal, Non-Toxic Dye Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Dye Preparation: Prepare a stock solution of the fluorescent brightener in an appropriate solvent (e.g., sterile water or DMSO). Create a serial dilution of the dye in a complete culture medium. A suggested starting range is from 10 nM to 100 µM.

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the fluorescent brightener. Include a "no dye" control and a "vehicle" control if a solvent other than water is used.

  • Incubation: Incubate the cells for the intended duration of your staining protocol (e.g., 15-30 minutes) or for a longer period (e.g., 24 hours) to assess long-term toxicity.

  • Viability Assessment:

    • Option A: Calcein-AM and Ethidium Homodimer-1 (EthD-1) Staining:

      • Prepare a working solution of Calcein-AM (stains live cells green) and EthD-1 (stains dead cells red) in a phosphate-buffered saline (PBS).

      • Wash the cells once with PBS.

      • Add the Calcein-AM/EthD-1 solution and incubate for 20-30 minutes at room temperature, protected from light.

      • Image the wells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

      • Quantify the number of live and dead cells to determine the percentage of viable cells at each dye concentration.

    • Option B: MTT or XTT Assay:

      • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

      • Add the solubilization solution (for MTT) and read the absorbance on a plate reader.

      • Calculate cell viability as a percentage relative to the "no dye" control.

  • Data Analysis: Plot the percentage of cell viability against the dye concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessing Phototoxicity
  • Cell Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging and stain them with the predetermined optimal concentration of the fluorescent brightener. Include a stained, non-imaged control group and an unstained, imaged control group.

  • Imaging Conditions:

    • Group 1 (High Exposure): Image the cells using high laser power and/or long exposure times.

    • Group 2 (Low Exposure): Image a separate set of cells using the lowest possible laser power and shortest exposure time that provides an acceptable signal.

    • Group 3 (Time-Lapse): For time-lapse experiments, acquire images at defined intervals for a prolonged period (e.g., several hours).

  • Post-Imaging Viability Assessment: Immediately after the imaging session, and potentially at several time points afterward (e.g., 1, 6, and 24 hours), assess cell viability using one of the methods described in Protocol 1.

  • Functional Assessment: In addition to viability, assess a sensitive cellular function that might be affected by phototoxicity, such as cell migration rate or mitochondrial membrane potential (using a dye like TMRE).

  • Data Analysis: Compare the viability and functional parameters between the different imaging groups and the non-imaged control. A significant decrease in viability or function in the imaged groups compared to the control indicates phototoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cyto Cytotoxicity Assay cluster_photo Phototoxicity Assay start Seed Cells treat_cells Treat Cells with Dye start->treat_cells prep_dye Prepare Dye Dilutions prep_dye->treat_cells incubate_cyto Incubate treat_cells->incubate_cyto assess_via Assess Viability (e.g., Calcein/EthD-1) incubate_cyto->assess_via analyze_cyto Determine Optimal Concentration assess_via->analyze_cyto stain_cells Stain with Optimal Conc. analyze_cyto->stain_cells Use Optimal Conc. image_cells Live-Cell Imaging (Vary Exposure) stain_cells->image_cells assess_photo Assess Post-Imaging Viability & Function image_cells->assess_photo analyze_photo Compare to Controls assess_photo->analyze_photo

Caption: Workflow for assessing cytotoxicity and phototoxicity.

ROS_pathway cluster_trigger Trigger cluster_ros Cellular Damage cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome light Excitation Light ros Reactive Oxygen Species (ROS) light->ros dye Fluorescent Dye dye->ros dna_damage DNA Damage ros->dna_damage lipid_perox Lipid Peroxidation ros->lipid_perox protein_ox Protein Oxidation ros->protein_ox mapk MAPK Activation (JNK, p38) ros->mapk nfkb NF-κB Activation ros->nfkb p53 p53 Activation dna_damage->p53 necrosis Necrosis lipid_perox->necrosis protein_ox->necrosis apoptosis Apoptosis mapk->apoptosis nfkb->apoptosis pro/anti-apoptotic genes p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: ROS-mediated signaling pathways in phototoxicity.

References

Solubility issues of Fluorescent Brightener 71 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Fluorescent Brightener 71 (FB71) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general water solubility of Fluorescent Brightener 71?

A1: Fluorescent Brightener 71 is characterized by its sulfonate groups, which enhance its water solubility.[1] However, its solubility is described as moderate, and reported values can vary.[2] It is crucial to consider factors such as pH, temperature, and the ionic composition of the buffer.

Q2: Why is my FB71 solution cloudy or showing precipitation?

A2: Cloudiness or precipitation can occur for several reasons:

  • Concentration Limit Exceeded: You may have exceeded the solubility limit of FB71 in your specific buffer system. Each optical whitening agent has a saturation limit.[3]

  • Incorrect pH: FB71 is an anionic brightener, and its solubility is pH-dependent. Solubility can decrease sharply under acidic conditions.[4] At a pH below 6, the formation of zwitterions can also occur, potentially reducing solubility.[5]

  • Presence of Divalent Cations: The sulfonate groups on FB71 can interact with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), forming less soluble ion pairs or clusters.[5] The use of hard water or buffers containing these ions should be avoided.[6]

  • Low Temperature: While FB71 is soluble at room temperature, lower temperatures can decrease its solubility.

Q3: What is the optimal pH range for dissolving FB71 in an aqueous buffer?

A3: To maintain optimal solubility and stability, a neutral to slightly alkaline pH is recommended. A pH range of 6.5 to 9 is generally suitable for anionic fluorescent brighteners.[4][6] Strongly acidic conditions should be avoided as they can lead to a sharp decrease in solubility and absorbance.[4]

Q4: Can I use tap water to prepare my FB71 solutions?

A4: It is strongly advised to use high-purity water, such as deionized or distilled water, for all solutions. Tap water often contains dissolved minerals, including divalent cations (Ca²⁺, Mg²⁺) and metal ions (Cu²⁺, Fe²⁺), which can interact with FB71 and cause precipitation.[5][6]

Q5: How should I store my FB71 stock solution?

A5: FB71 solutions should be stored protected from light to prevent photodegradation and cis-trans isomerization of the stilbene backbone, which can reduce fluorescence intensity.[1] Storing solutions in amber glass vials or wrapping containers in aluminum foil is recommended.[1] For long-term storage, refrigeration may be appropriate, but you should confirm that the compound does not precipitate at lower temperatures.

Troubleshooting Guide

Issue: Precipitate forms after preparing an FB71 solution.

Potential Cause Troubleshooting Step Explanation
Concentration Too High 1. Prepare a more dilute solution. 2. If a high concentration is needed, prepare a stock in a minimal amount of pure water, ensuring it's fully dissolved before adding buffer components.Every compound has a solubility limit. Exceeding this in your specific buffer will cause precipitation.
Incorrect Buffer pH 1. Measure the pH of your solution. 2. Adjust the pH to be within the 6.5 - 9.0 range using dilute acid or base.FB71 is an anionic compound whose solubility is significantly reduced in acidic conditions (pH < 6.5).[4][5]
Interfering Ions in Buffer 1. Prepare the buffer using high-purity, deionized water. 2. Avoid buffers containing high concentrations of Ca²⁺ or Mg²⁺. If necessary, consider using a chelating agent like EDTA.Divalent cations can form insoluble salts with the sulfonate groups of FB71.[5]
Solution Temperature 1. Gently warm the solution to 30-40°C while stirring. 2. Consider using a brief sonication step to aid dissolution.Solubility often increases with temperature. Gentle warming can help dissolve the compound.[6]

Quantitative Data

The reported solubility of Fluorescent Brightener 71 in water can vary. The table below summarizes the available data. It is recommended to empirically determine the solubility limit in your specific experimental buffer.

Parameter Value Temperature Reference
Water Solubility1.22 - 1.9 g/L20-25 °C[2]
Water Solubility~1.9 g/L20 °C[5]
Water Solubility5 mg/L25 °C[7]

Note: Conflicting higher values of up to 650 g/L have also been reported, which may correspond to different commercial formulations or related compounds.[5]

Experimental Protocols

Protocol: Preparation of a 1 mg/mL FB71 Aqueous Stock Solution

This protocol describes a general method for preparing a stock solution of FB71.

Materials:

  • Fluorescent Brightener 71 (powder)

  • High-purity deionized or distilled water

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • 50 mL volumetric flask

  • Amber glass storage bottle

Procedure:

  • Weigh out 50 mg of Fluorescent Brightener 71 powder and transfer it to the 50 mL volumetric flask.

  • Add approximately 40 mL of high-purity water to the flask.

  • Place a magnetic stir bar in the flask and place it on a stir plate. Stir the solution.

  • If the powder does not dissolve readily, gently warm the solution to approximately 30-40°C while continuing to stir. Do not boil.

  • Once the powder is fully dissolved, allow the solution to cool to room temperature.

  • Check the pH of the solution. If necessary, adjust the pH to between 7.0 and 8.0 by adding 0.1 M NaOH or 0.1 M HCl dropwise.

  • Add high-purity water to the flask to bring the final volume to the 50 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the final solution to a clearly labeled amber glass bottle for storage.

  • Store the solution protected from light.

Visualizations

start FB71 Solution Shows Precipitation or Cloudiness check_conc Is Concentration Too High? start->check_conc check_ph Is pH Outside 6.5-9.0 Range? check_conc->check_ph No action_conc Action: Reduce Concentration or Prepare Dilutions from Stock check_conc->action_conc Yes check_ions Does Buffer Contain Interfering Ions (Ca²⁺, Mg²⁺)? check_ph->check_ions No action_ph Action: Adjust pH to Neutral/Slightly Alkaline check_ph->action_ph Yes check_temp Is Solution Temperature Too Low? check_ions->check_temp No action_ions Action: Use High-Purity Water & Avoid Divalent Cations check_ions->action_ions Yes action_temp Action: Gently Warm (30-40°C) and/or Sonicate Solution check_temp->action_temp Yes end_node Solution is Clear check_temp->end_node No action_conc->end_node action_ph->end_node action_ions->end_node action_temp->end_node

Caption: Troubleshooting workflow for FB71 solubility issues.

solubility FB71 Solubility in Aqueous Buffer ph pH solubility->ph conc Concentration solubility->conc ph->solubility Decreased in Acidic Conditions temp Temperature temp->solubility Increases Solubility cations Divalent Cations (e.g., Ca²⁺, Mg²⁺) cations->solubility Forms Insoluble Salts conc->solubility Limited by Saturation Point

Caption: Key factors influencing the solubility of FB71.

References

Spectral overlap of Einecs 286-867-8 with other fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fluorophore Spectral Overlap

Disclaimer: The provided EINECS number 286-867-8 does not correspond to a recognized fluorophore. Instead, it is associated with industrial chemical byproducts. To address the core request for information on spectral overlap, this guide will use Fluorescein isothiocyanate (FITC) as a representative fluorophore. FITC is widely used in biological research and serves as an excellent example for demonstrating the principles and challenges of spectral overlap.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multiple fluorophores. The following information will help you identify and resolve issues related to spectral overlap in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap?

A1: Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, or when the emission spectra of two or more fluorophores overlap. This can lead to bleed-through or crosstalk, where the signal from one fluorophore is detected in the channel intended for another, resulting in inaccurate data.

Q2: How can I determine if my chosen fluorophores will have significant spectral overlap?

A2: To assess the potential for spectral overlap, you need to compare the excitation and emission spectra of the fluorophores you intend to use. Pay close attention to the emission peak of the donor/brighter fluorophore and the excitation peak of the acceptor/dimmer fluorophore. The closer these peaks are, the higher the likelihood of spectral bleed-through. The table below provides the excitation and emission maxima for some commonly used fluorophores to aid in this assessment.

Q3: What is fluorescence compensation?

A3: Fluorescence compensation is a mathematical correction applied, most commonly in flow cytometry, to account for spectral overlap. It subtracts the signal of one fluorophore from the channel of another, based on the amount of spectral bleed-through. Proper compensation is critical for accurate analysis of multi-color fluorescence data.

Q4: Can spectral overlap be a problem in fluorescence microscopy as well?

A4: Yes, spectral overlap is also a significant issue in fluorescence microscopy. It can lead to false co-localization and inaccurate quantification of signals. While compensation is a standard procedure in flow cytometry, in microscopy, careful selection of fluorophores and filter sets, along with sequential imaging, are the primary methods to mitigate bleed-through.

Troubleshooting Guides

Issue 1: Unexpected positive signal in a channel where no primary antibody was used.

Possible Cause: Spectral bleed-through from a fluorophore in another channel.

Troubleshooting Steps:

  • Review Fluorophore Spectra: Consult the spectral data for the fluorophores used in your experiment. Identify any significant overlap between the emission spectrum of the fluorophore in the "positive" channel and the detection window of the "false positive" channel.

  • Run Single-Stain Controls: Prepare samples stained with each fluorophore individually. This is the most critical step to diagnose and quantify bleed-through.

  • Analyze Single-Stain Controls: In your analysis software (e.g., for flow cytometry or image analysis), examine the signal from each single-stained control in all detectors. The amount of signal from a single fluorophore in an "off-target" channel represents the degree of spectral bleed-through.

  • Apply Compensation (Flow Cytometry): Use the data from your single-stain controls to calculate and apply a compensation matrix. This will correct for the spectral overlap.

  • Sequential Imaging (Microscopy): If using a confocal microscope, acquire images for each fluorophore sequentially rather than simultaneously. This ensures that the emission from one fluorophore is not captured while exciting another.

  • Optimize Filter Sets: Ensure that the bandpass filters for your emission detectors are as narrow as possible to minimize the collection of light from overlapping fluorophores.

Issue 2: Difficulty distinguishing between two different cell populations that should be distinct.

Possible Cause: Poor resolution due to significant spectral overlap between the fluorophores used to label the two populations.

Troubleshooting Steps:

  • Evaluate Fluorophore Brightness and Spectral Separation: Consider the relative brightness of the fluorophores. A very bright fluorophore can easily bleed into the channel of a dimmer one. Choose fluorophores with a larger separation between their emission maxima.

  • Select Alternative Fluorophores: If significant overlap is unavoidable with your current fluorophore combination, consider replacing one or more of them with alternatives that have more distinct spectra. Refer to the table below for potential replacements.

  • Use Tandem Dyes (with caution): Tandem dyes can provide a larger Stokes shift, which can help in multicolor panel design. However, be aware that their emission spectra can be broad, and they are susceptible to degradation, which can lead to uncompensated signal.

  • Optimize Antibody Titration: Using the lowest possible concentration of antibody that still provides a robust signal can help to minimize the effects of bleed-through.

Data Presentation

Table 1: Excitation and Emission Maxima of Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Color
DAPI359[1][2][3][4]461[1][2]Blue
FITC495[5][6]519[5][6]Green
TRITC~550~570Red
Cy5649[7]667[7]Far-Red

Note: The values for TRITC are approximate as they can vary. Always refer to the manufacturer's specifications for the exact spectral properties of your reagents.

Experimental Protocols

Protocol 1: Preparation of Single-Stain Compensation Controls for Flow Cytometry

Objective: To prepare individual samples, each stained with a single fluorophore, to be used for calculating fluorescence compensation.

Materials:

  • Your experimental cells or compensation beads.

  • All fluorophore-conjugated antibodies in your multicolor panel.

  • Staining buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

Methodology:

  • For each fluorophore in your panel, label a separate tube.

  • Add an appropriate number of cells or a drop of compensation beads to each tube.

  • To each tube, add one of the fluorophore-conjugated antibodies at the same concentration used in your fully stained sample.

  • Include an unstained control tube containing only cells or beads.

  • Incubate the samples according to your standard staining protocol.

  • Wash the cells/beads with staining buffer to remove unbound antibodies.

  • Resuspend the cells/beads in an appropriate volume for flow cytometry analysis.

  • Acquire data for each single-stained control and the unstained control on the flow cytometer, ensuring to collect events in all the fluorescence channels you will be using for your experiment.

  • Use the flow cytometry software's compensation setup to automatically or manually calculate the compensation matrix based on the single-stain controls.

Visualizations

Spectral_Overlap cluster_fitc FITC cluster_tritc TRITC FITC_Exc Excitation (495 nm) FITC_Em Emission (519 nm) FITC_Exc->FITC_Em Stokes Shift TRITC_Exc Excitation (~550 nm) FITC_Em->TRITC_Exc Spectral Overlap (Bleed-through) TRITC_Em Emission (~570 nm) TRITC_Exc->TRITC_Em Stokes Shift

Caption: Diagram illustrating spectral overlap between FITC and TRITC.

Caption: Workflow for troubleshooting unexpected fluorescence signals.

References

Preventing non-specific binding of Einecs 286-867-8 in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding in immunoassays where 3,3',5,5'-Tetramethylbenzidine (TMB), also known as Einecs 286-867-8, is used as a chromogenic substrate.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my immunoassay?

This compound is the European Inventory of Existing Commercial Chemical Substances number for 3,3',5,5'-Tetramethylbenzidine (TMB).[1] TMB is a chromogenic substrate used in Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays that utilize Horseradish Peroxidase (HRP) conjugates.[1][2][5] In the presence of HRP and a peroxide, TMB is oxidized, producing a blue-colored product. The reaction can be stopped with an acid, such as sulfuric acid, which changes the color to yellow. The intensity of this color, which is proportional to the amount of analyte, is measured using a spectrophotometer.[1][2]

Q2: I am observing high background in my ELISA. Is the TMB substrate the cause?

While a deteriorated or contaminated TMB substrate can contribute to high background, it is more often caused by non-specific binding of antibodies or other proteins to the microplate wells.[6][7] TMB substrate should be colorless or very light yellow before use.[4][6] If the substrate has a noticeable color, it may have been exposed to light or contaminated and should be discarded. However, if the substrate appears normal, the high background is likely due to other factors in the assay.

Q3: What is non-specific binding and why does it cause high background?

Non-specific binding is the attachment of assay components, such as primary or secondary antibodies, to unintended sites on the microplate or to other proteins in the assay.[8][9] This can be due to hydrophobic or electrostatic interactions.[10] When a labeled secondary antibody binds non-specifically, it will still produce a signal when the TMB substrate is added, leading to a high background reading that is not related to the concentration of the analyte.[9] This reduces the signal-to-noise ratio and the sensitivity of the assay.[11]

Troubleshooting Guide: High Background and Non-Specific Binding

This guide provides a systematic approach to troubleshooting high background signals in your immunoassay.

Step 1: Identify the Source of the High Background

To determine if the high background is due to non-specific binding of the secondary antibody, run a control experiment.

Experimental Protocol: Secondary Antibody Non-Specific Binding Control

  • Plate Setup: Prepare wells with and without the capture antibody and with and without the primary antibody.

  • Blocking: Block all wells with your standard blocking buffer.

  • Incubation: Add the secondary antibody to all wells.

  • Washing: Perform the standard wash steps.

  • Detection: Add the TMB substrate and stop solution according to your protocol.

  • Read Plate: Measure the absorbance at 450 nm.

Interpreting the Results:

Well CompositionExpected Result (Low Background)Observed Result (High Background)Potential Cause
No Capture Ab, No Primary Ab, Secondary AbLow SignalHigh SignalSecondary antibody is binding non-specifically to the plate or blocking agent.
Capture Ab, No Primary Ab, Secondary AbLow SignalHigh SignalSecondary antibody is binding non-specifically to the capture antibody or the blocking agent.
Step 2: Optimize Your Blocking Protocol

The blocking step is critical for preventing non-specific binding by covering any unbound sites on the microplate.[12]

Troubleshooting Blocking Buffers

If you suspect insufficient blocking, consider the following optimizations:

  • Increase Blocking Time: Extend the blocking incubation period.[7][12]

  • Increase Blocker Concentration: Try a higher concentration of your blocking agent (e.g., from 1% to 3% BSA).[7]

  • Try a Different Blocking Agent: Not all blocking agents are suitable for every assay.[13] Consider alternatives to Bovine Serum Albumin (BSA), such as non-fat dry milk, casein, or commercially available synthetic blockers.[14][15]

Table 1: Common Blocking Agents and Their Properties

Blocking AgentKey CharacteristicsConsiderations
Bovine Serum Albumin (BSA) Single purified protein, reduces chances of cross-reaction.[14]Can have cross-reactivity with some antibodies.
Non-Fat Dry Milk Inexpensive and effective for many applications.Contains a complex mixture of proteins that can cause cross-reactivity. Contains biotin, so not suitable for avidin-biotin systems.
Casein A common protein-based blocker.Similar to non-fat dry milk, can have cross-reactivity.
Fish Gelatin Can be more effective than other protein blockers in some systems.[16]
Synthetic/Protein-Free Blockers Contain no protein, reducing the risk of cross-reactivity.[14][15]May be more expensive.
Step 3: Optimize Your Washing Protocol

Insufficient washing can leave unbound antibodies in the wells, leading to high background.[6][17]

Troubleshooting Washing Steps

  • Increase Number of Washes: Add one or two extra wash steps.[7]

  • Increase Soak Time: Allow the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspirating.[7]

  • Add Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffer to help reduce non-specific interactions.[7]

  • Ensure Proper Washer Function: Verify that your plate washer is dispensing and aspirating correctly from all wells.[6]

Step 4: Optimize Antibody Concentrations

Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

Experimental Protocol: Antibody Titration

  • Plate Setup: Coat the plate with your antigen at a constant concentration.

  • Primary Antibody Dilutions: Create a serial dilution of your primary antibody and add it to the wells.

  • Secondary Antibody Dilutions: For each primary antibody dilution, create a serial dilution of your secondary antibody.

  • Complete the Assay: Follow your standard protocol for blocking, washing, and detection.

  • Analyze Results: Determine the optimal concentrations of primary and secondary antibodies that give the best signal-to-noise ratio.

Visualizing the Process

Diagram 1: Standard ELISA Workflow

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_detection 3. Detection cluster_substrate 4. Substrate Addition A Antigen Coating B Blocking A->B Wash C Primary Antibody B->C Wash D Secondary Antibody-HRP C->D Wash E TMB Substrate D->E Wash F Color Development E->F

Caption: A simplified workflow of an indirect ELISA.

Diagram 2: Specific vs. Non-Specific Binding

Binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Antigen1 Antigen PrimaryAb1 Primary Antibody Antigen1->PrimaryAb1 Binds to Epitope SecondaryAb1 Secondary Antibody-HRP PrimaryAb1->SecondaryAb1 Binds to Primary Ab PlateSurface Plate Surface BlockingAgent Blocking Agent SecondaryAb2 Secondary Antibody-HRP SecondaryAb2->PlateSurface Binds to Unblocked Site SecondaryAb2->BlockingAgent Binds to Blocker

Caption: Illustration of specific versus non-specific antibody binding.

References

Effect of pH on the fluorescence intensity of Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence intensity of Fluorescent Brightener 71 (FB-71). This guide is intended for researchers, scientists, and drug development professionals utilizing FB-71 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the fluorescence intensity of Fluorescent Brightener 71?

The fluorescence intensity of Fluorescent Brightener 71 is sensitive to changes in pH. The molecule contains secondary and aromatic ring nitrogen atoms that can become protonated at a low pH (below 6), leading to the formation of zwitterions.[1][2] This alteration in the electronic structure of the molecule is expected to cause a decrease in fluorescence intensity in acidic conditions compared to neutral or alkaline conditions.

Q2: What is the chemical basis for the pH sensitivity of Fluorescent Brightener 71?

Fluorescent Brightener 71 is a derivative of 4,4′-diaminostilbene-2,2′-disulfonic acid.[3] The core structure responsible for fluorescence is the stilbene backbone, which possesses a conjugated pi-system.[4] The nitrogen atoms in the triazine rings and the amino groups are susceptible to protonation in acidic environments. This protonation can disrupt the conjugated system, altering the energy levels of the molecule and thereby affecting its ability to fluoresce efficiently.

Q3: At what pH range is the fluorescence of Fluorescent Brightener 71 expected to be most stable?

Based on the protonation behavior of similar stilbene-based compounds, the fluorescence of Fluorescent Brightener 71 is expected to be most stable in neutral to alkaline conditions (pH > 7). In a study on a related compound, 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD acid), the fluorescence intensity was observed to be constant over a pH range of 4-8 for some metal complexes, with an increase in intensity at a pH above 8. While direct data for FB-71 is limited, it is reasonable to expect a similar trend of higher and more stable fluorescence in the neutral to alkaline range.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Incorrect pH of the buffer solution.Verify the pH of your experimental buffer. Ensure it is in the neutral to alkaline range (pH 7-9) for optimal fluorescence.
Photobleaching of the sample.Minimize exposure of the sample to the excitation light source. Use fresh samples for each measurement and consider using an anti-fade reagent if prolonged exposure is necessary.
Incorrect excitation or emission wavelengths.Ensure your fluorometer is set to the correct excitation (approximately 349 nm) and emission (approximately 442 nm) wavelengths for Fluorescent Brightener 71.[5]
Low concentration of Fluorescent Brightener 71.Prepare a fresh solution of Fluorescent Brightener 71 at a known concentration appropriate for your instrument's sensitivity.
Inconsistent or fluctuating readings pH of the sample is changing over time.Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Temperature fluctuations.Maintain a constant and controlled temperature during the experiment, as fluorescence can be temperature-dependent.
Presence of quenching agents in the sample.Ensure all glassware is scrupulously clean and that your sample does not contain any known fluorescence quenchers.
Unexpected shifts in emission wavelength Change in the chemical environment of the fluorophore.A significant change in solvent polarity or the presence of interacting molecules can cause spectral shifts. Ensure your experimental conditions are consistent.
Protonation or deprotonation of the fluorophore.This is expected with changes in pH. Document the emission maximum at each pH value to characterize the effect.

Experimental Protocols

Determining the Effect of pH on Fluorescence Intensity

This protocol outlines the steps to measure the fluorescence intensity of Fluorescent Brightener 71 across a range of pH values.

Materials:

  • Fluorescent Brightener 71

  • A series of buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, borate buffers)

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of Fluorescent Brightener 71 in deionized water.

  • Prepare a series of working solutions by diluting the stock solution in each of the different pH buffers. The final concentration of Fluorescent Brightener 71 should be consistent across all samples.

  • Calibrate the spectrofluorometer according to the manufacturer's instructions.

  • Set the excitation wavelength to 349 nm and the emission wavelength to 442 nm.[5]

  • Measure the fluorescence intensity of a blank sample (buffer only) for each pH value to determine the background fluorescence.

  • Measure the fluorescence intensity of each Fluorescent Brightener 71 sample at the different pH values.

  • Subtract the background fluorescence from the sample readings.

  • Plot the corrected fluorescence intensity as a function of pH.

Data Presentation

The quantitative data from the experiment should be summarized in a table for clear comparison.

pHAverage Fluorescence Intensity (Arbitrary Units)Standard Deviation
4.0
5.0
6.0
7.0
8.0
9.0
10.0

Visualizations

Logical Relationship of pH Effect on FB-71 Fluorescence

cluster_condition Environmental Condition cluster_molecule Fluorescent Brightener 71 cluster_outcome Fluorescence Outcome Low_pH Low pH (<6) Protonation Protonation of Nitrogen Atoms Low_pH->Protonation Induces FB71_Structure FB-71 Structure (Nitrogen Atoms) FB71_Structure->Protonation Zwitterion Zwitterion Formation Protonation->Zwitterion Fluorescence_Quenching Decreased Fluorescence Intensity Zwitterion->Fluorescence_Quenching Leads to

Caption: Effect of low pH on Fluorescent Brightener 71.

Experimental Workflow for pH-Dependent Fluorescence Measurement

Start Start Prepare_Stock Prepare FB-71 Stock Solution Start->Prepare_Stock Prepare_Buffers Prepare Buffers (pH 4-10) Start->Prepare_Buffers Prepare_Samples Prepare Working Solutions in Buffers Prepare_Stock->Prepare_Samples Prepare_Buffers->Prepare_Samples Calibrate Calibrate Spectrofluorometer Prepare_Samples->Calibrate Set_Wavelengths Set Excitation (349 nm) & Emission (442 nm) Calibrate->Set_Wavelengths Measure_Blanks Measure Blank (Buffer Only) Set_Wavelengths->Measure_Blanks Measure_Samples Measure Sample Fluorescence Measure_Blanks->Measure_Samples Analyze_Data Correct for Blank & Analyze Data Measure_Samples->Analyze_Data Plot_Results Plot Intensity vs. pH Analyze_Data->Plot_Results End End Plot_Results->End

Caption: Workflow for pH vs. fluorescence measurement.

References

Quenching of Fluorescent Brightener 71 fluorescence by experimental reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Fluorescent Brightener 71 (FB71) in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the quenching of FB71 fluorescence by experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is Fluorescent Brightener 71 and how does it work?

Fluorescent Brightener 71 (FB71) is a synthetic organic compound belonging to the diaminostilbene disulfonic acid class of fluorescent whitening agents.[1] Its molecular structure contains a stilbene backbone, which is a conjugated π-system responsible for absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum, a process known as fluorescence.[2] This property is key to its function as an optical brightener in various industries, including textiles and paper manufacturing.[1]

Q2: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[3][4] This can occur through various mechanisms, including excited-state reactions, energy transfer, the formation of non-fluorescent complexes, and collisional encounters with other molecules.[3] Common chemical quenchers include molecular oxygen, iodide ions, and acrylamide.[3] Quenching can be a significant factor in fluorescence-based experiments, leading to reduced signal and potential misinterpretation of results.

Q3: Are there specific types of experimental reagents known to quench the fluorescence of stilbene-based dyes like FB71?

Yes, certain classes of chemical compounds can quench the fluorescence of stilbene derivatives. For instance, heavy metal salts have been reported to reduce the fluorescence of some stilbene-based brighteners.[5] Additionally, the fluorescence of organic dyes can be quenched by electron transfer processes involving molecules like guanosine and tryptophan. The presence of oxidizing agents, such as hydrogen peroxide, can also lead to the photodegradation of stilbene-derived fluorescent whitening agents, resulting in reduced fluorescence and the formation of colored photoproducts.[6]

Q4: How does pH affect the fluorescence of FB71?

Troubleshooting Guide

Problem: My FB71 fluorescence signal is weak or absent.

Possible Cause 1: Photodegradation of FB71

  • Explanation: FB71, like other stilbene derivatives, is susceptible to photodegradation, especially when exposed to UV light. This can lead to a loss of fluorescence.

  • Solution:

    • Minimize the exposure of your FB71 solutions to light, especially UV light, by working in a dimly lit area and using amber-colored tubes or wrapping your containers in aluminum foil.

    • Prepare fresh solutions of FB71 for your experiments.

    • Consider using a photostabilizer if compatible with your experimental system.

Possible Cause 2: Presence of a Quenching Agent in Your Sample

  • Explanation: A component in your experimental buffer or sample matrix may be acting as a quencher. As mentioned in the FAQs, heavy metal ions and certain organic molecules can quench fluorescence.

  • Solution:

    • Review the composition of all your buffers and reagents for potential quenchers.

    • If you suspect a particular component is causing quenching, try to remove it or replace it with a non-quenching alternative.

    • Perform a control experiment with FB71 in a simple, well-characterized buffer (e.g., phosphate-buffered saline) to establish a baseline fluorescence signal.

Possible Cause 3: Incorrect Instrument Settings

  • Explanation: The settings on your fluorometer may not be optimal for detecting FB71 fluorescence.

  • Solution:

    • Ensure you are using the correct excitation and emission wavelengths for FB71. FB71 typically absorbs in the near-UV region (around 300-400 nm) and emits in the blue region of the visible spectrum.[9][10]

    • Adjust the slit widths on the excitation and emission monochromators to optimize the signal-to-noise ratio. Wider slits will increase the signal but may reduce resolution.[11]

    • Check the detector gain or photomultiplier tube (PMT) voltage to ensure it is set appropriately to detect the signal without saturating the detector.[11]

Possible Cause 4: pH of the Solution is Not Optimal

  • Explanation: The fluorescence of FB71 may be sensitive to the pH of the environment.

  • Solution:

    • Measure the pH of your experimental solution.

    • If possible, perform a pH titration to determine the optimal pH range for FB71 fluorescence in your system.

    • Ensure that your buffers have sufficient capacity to maintain a stable pH throughout the experiment.

Quantitative Data on Fluorescence Quenching

The following table provides a template for recording and analyzing fluorescence quenching data, based on the Stern-Volmer equation:

I₀ / I = 1 + Ksv[Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer quenching constant.

Hypothetical Example: Quenching of FB71 by a Heavy Metal Salt (e.g., CuCl₂)

[CuCl₂] (M)Fluorescence Intensity (I)I₀ / I
010001.00
0.0018331.20
0.0027141.40
0.0055561.80
0.0104172.40
0.0202863.50

By plotting I₀ / I versus [Q], a linear relationship should be observed for dynamic quenching, and the slope of the line will be equal to Ksv.

Experimental Protocols

Protocol for Investigating Fluorescence Quenching of FB71

This protocol outlines the steps to determine if an experimental reagent quenches the fluorescence of FB71.

Materials:

  • Fluorescent Brightener 71 (FB71)

  • Suspected quenching agent (e.g., a heavy metal salt, an organic compound)

  • Appropriate solvent or buffer (e.g., deionized water, phosphate buffer)

  • Fluorometer

  • UV-Vis spectrophotometer

  • Cuvettes for fluorescence and absorbance measurements

Procedure:

  • Prepare a Stock Solution of FB71:

    • Dissolve a known amount of FB71 in the chosen solvent to prepare a concentrated stock solution. Protect this solution from light.

  • Prepare a Series of Quencher Solutions:

    • Prepare a stock solution of the suspected quenching agent.

    • Perform serial dilutions of the quencher stock solution to create a range of concentrations.

  • Prepare Samples for Measurement:

    • For each measurement, prepare a sample containing a constant concentration of FB71 and a varying concentration of the quencher.

    • Include a control sample containing only FB71 (no quencher).

    • Ensure the final volume of all samples is the same.

  • Measure Absorbance Spectra:

    • Record the absorbance spectra of the FB71 solution with no quencher and with the highest concentration of the quencher. This is to check for any changes in the ground-state complex formation, which is indicative of static quenching.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength of the fluorometer to the absorbance maximum of FB71.

    • Record the fluorescence emission spectrum for each sample.

    • Determine the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis:

    • Calculate the ratio I₀ / I for each quencher concentration.

    • Plot I₀ / I versus the quencher concentration [Q].

    • If the plot is linear, perform a linear regression to determine the Stern-Volmer quenching constant (Ksv) from the slope.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep_fb71 Prepare FB71 Stock Solution prep_samples Prepare Experimental Samples (Constant [FB71], Varying [Quencher]) prep_fb71->prep_samples prep_quencher Prepare Quencher Stock Solutions prep_quencher->prep_samples measure_abs Measure Absorbance Spectra prep_samples->measure_abs measure_fluo Measure Fluorescence Spectra prep_samples->measure_fluo calc_ratio Calculate I₀ / I measure_fluo->calc_ratio plot_data Plot I₀ / I vs. [Quencher] (Stern-Volmer Plot) calc_ratio->plot_data det_ksv Determine Ksv from Slope plot_data->det_ksv conclusion Characterize Quenching Effect det_ksv->conclusion

Caption: Experimental workflow for investigating fluorescence quenching.

quenching_mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_ground F (Ground State) F_excited F* (Excited State) F_ground->F_excited Excitation F_excited->F_ground Fluorescence F_excited->F_ground Collision with Q (Non-radiative decay) Q_dynamic Q (Quencher) F_ground_s F (Ground State) FQ_complex FQ (Non-fluorescent Complex) F_ground_s->FQ_complex Complex Formation Q_static Q (Quencher) Q_static->FQ_complex

Caption: Mechanisms of fluorescence quenching.

References

Validation & Comparative

Unraveling Nuclear Counterstains: A Comparative Guide to DAPI

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular imaging, the precise visualization of nuclear structures is paramount. Nuclear counterstains are indispensable tools for researchers, providing a clear demarcation of the nucleus and enabling the contextualization of specific protein or nucleic acid signals within the cell. While a vast array of fluorescent dyes are available for this purpose, this guide will focus on a widely utilized and well-characterized nuclear counterstain, 4',6-diamidino-2-phenylindole, commonly known as DAPI.

A search for the substance identified by Einecs 286-867-8 reveals the chemical compound 4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine-1-dithiocarboxylic acid . However, a comprehensive review of scientific literature and experimental data yields no evidence of its use as a nuclear counterstain in biological research. There is no information available regarding its fluorescent properties, such as its excitation and emission spectra, quantum yield, or its ability to bind to nucleic acids. Therefore, a direct comparison between this compound and DAPI for the application of nuclear counterstaining is not feasible based on current knowledge.

This guide will proceed to provide a detailed overview of DAPI, including its performance characteristics, experimental protocols, and a comparison with other commonly used nuclear counterstains to offer a valuable resource for researchers, scientists, and drug development professionals.

DAPI: A Gold Standard in Nuclear Staining

DAPI is a blue-fluorescent DNA stain that exhibits a strong preference for binding to the minor groove of A-T rich regions of double-stranded DNA.[1] This binding event leads to a significant enhancement of its fluorescence, making it an excellent marker for cell nuclei.[2][3] Its spectral properties, with an excitation maximum around 358 nm and an emission maximum at approximately 461 nm, make it compatible with a wide range of other fluorophores used in multicolor imaging experiments.[4][5]

Performance Characteristics of DAPI
PropertyValueReferences
Excitation Maximum (DNA-bound) ~358 nm[4][5]
Emission Maximum (DNA-bound) ~461 nm[4][5]
Molar Extinction Coefficient ~30,000 cm⁻¹M⁻¹
Quantum Yield High upon DNA binding[2][3]
Binding Specificity A-T rich regions of dsDNA[1]
Cell Permeability Generally cell-impermeant; can enter live cells at higher concentrations[3]
Photostability Good[2]

Experimental Protocol: Nuclear Counterstaining with DAPI in Fixed Cells

This protocol provides a general guideline for using DAPI to counterstain the nuclei of fixed mammalian cells for fluorescence microscopy.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • DAPI Stock Solution (e.g., 1 mg/mL in deionized water or DMF)

  • DAPI Staining Solution (working concentration: 1-5 µg/mL in PBS)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with the fixation solution for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If intracellular targets are to be stained with antibodies, permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature. For nuclear staining only, this step can be optimized or shortened.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Incubate the cells with the DAPI staining solution for 1-5 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing: Wash the cells twice with PBS to remove unbound DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (typically with an excitation filter around 365 nm and an emission filter around 445/50 nm).

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying principles of nuclear staining, the following diagrams have been generated.

G cluster_workflow Immunofluorescence Staining Workflow A Cell Seeding & Growth B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Nuclear Counterstaining (DAPI) E->F G Mounting & Imaging F->G

A typical immunofluorescence workflow incorporating DAPI for nuclear counterstaining.

G cluster_mechanism Mechanism of DAPI Staining DAPI DAPI Complex DAPI-DNA Complex DAPI->Complex Binds DNA dsDNA (A-T rich minor groove) DNA->Complex Fluorescence Enhanced Blue Fluorescence Complex->Fluorescence Results in

Simplified mechanism of DAPI fluorescence upon binding to double-stranded DNA.

Concluding Remarks

DAPI remains a robust and reliable choice for nuclear counterstaining in a wide range of applications, including immunofluorescence, flow cytometry, and high-content screening. Its bright fluorescence, high specificity for DNA, and compatibility with other fluorophores solidify its position as a staple in cell biology research. While the identity of this compound has been determined, the absence of any data regarding its use in cellular imaging prevents a comparative analysis. Researchers seeking alternatives to DAPI may consider other well-established nuclear stains such as Hoechst dyes (33342 and 33258), which are cell-permeant and suitable for live-cell imaging, or red-fluorescent nuclear stains like Propidium Iodide and Draq5™ for specific experimental needs. The selection of an appropriate nuclear counterstain should always be guided by the specific requirements of the experiment, including the cell type, fixation method, and the spectral characteristics of other fluorescent probes being used.

References

A Comparative Guide to Chitin Quantification: Validation of Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for quantifying chitin content, with a focus on the validation of Fluorescent Brightener 71 (FB71). Chitin, a polymer of N-acetylglucosamine, is a critical structural component in fungi and invertebrates. Accurate quantification of chitin is essential for various research applications, including the development of antifungal drugs, studies in medical entomology, and research in food science and biomaterials.

This document outlines the principles, protocols, and performance of a fluorometric method using stilbene-based fluorescent brighteners, exemplified by the well-documented Calcofluor White (Fluorescent Brightener 28), a close structural analog of FB71. Due to a lack of direct comparative studies on FB71 for chitin quantification, data from Calcofluor White is presented as a proxy to validate the potential of FB71. This guide also provides a detailed comparison with established alternative methods for chitin quantification.

Comparison of Chitin Quantification Methods

The selection of a suitable method for chitin quantification depends on factors such as sample type, required sensitivity, throughput, and available equipment. Below is a summary of the key characteristics of the fluorescent brightener method and its alternatives.

Method Principle Advantages Disadvantages Typical Applications
Fluorescent Brightener (FB71/Calcofluor White) Binds to β-1,4-linked polysaccharides like chitin, and the fluorescence intensity is proportional to the chitin amount.- Rapid and high-throughput- Simple procedure- High sensitivity- Potential for non-specific binding to other polysaccharides like cellulose- Fluorescence may be affected by sample matrix and pHFungal cell wall studies, insect cuticle analysis, screening for chitin synthesis inhibitors.
Acid Hydrolysis & Colorimetric Assay Chitin is hydrolyzed to its monomer, glucosamine, which is then quantified using a colorimetric reaction.- Well-established and widely used- Does not require specialized equipment (spectrophotometer)- Time-consuming and laborious- Harsh chemical treatment can degrade the target molecule- Potential for interference from other glucosamine-containing compoundsQuantification of chitin in a wide range of biological samples.
Enzymatic Assay Chitinase specifically hydrolyzes chitin, and the resulting products (e.g., N-acetylglucosamine) are quantified.- High specificity for chitin- Mild reaction conditions- Cost of purified chitinase can be high- Enzyme activity can be influenced by inhibitors in the sampleSpecific quantification of chitin in complex biological matrices.
Acid Detergent Fiber (ADF) Method An indirect gravimetric method that determines the fiber content, which can be correlated to chitin content in certain samples.- Relatively simple and inexpensive- Non-specific; measures cellulose and lignin in addition to chitin- Less accurate for samples with variable fiber compositionPrimarily used in animal nutrition to determine the fiber content of feed.

Experimental Data: A Comparative Analysis

The following table presents a comparison of chitin content in the insect Rhodnius prolixus as determined by a fluorescent brightener (Calcofluor White) method and a classic colorimetric method based on the work of Figueiredo et al. (2020)[1][2]. This data serves as a validation for the fluorescent brightener approach, which is applicable to FB71.

Sample Method Chitin Content (µ g/insect ) ± SEM
R. prolixus 1st instar nymphs (Control)Fluorescent Brightener41.4 ± 3.3
Colorimetric30.1 ± 1.9
R. prolixus 1st instar nymphs (Chitinase-treated)Fluorescent Brightener14.1 ± 0.8
Colorimetric19.8 ± 1.2

SEM: Standard Error of the Mean

The results indicate that the fluorescent brightener method yields a higher estimation of chitin content compared to the colorimetric method in the control group. Treatment with chitinase, an enzyme that degrades chitin, leads to a significant reduction in the measured chitin content by both methods, confirming that the fluorescent signal is indeed primarily from chitin. The discrepancy between the two methods in the control group may be attributed to potential interference from non-chitin sources of glucosamine in the colorimetric assay[1][2].

Experimental Protocols

Chitin Quantification using Fluorescent Brightener 71

This protocol is adapted from the method described for Calcofluor White and is expected to be applicable to FB71 due to their structural similarities[1][2].

Materials:

  • Fluorescent Brightener 71 (FB71) solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)

  • Distilled water

  • Microcentrifuge tubes

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Homogenize the biological sample in a known volume of distilled water.

  • Staining:

    • To an aliquot of the homogenized sample, add the FB71 solution. The final concentration of FB71 may need to be optimized depending on the sample type and expected chitin content.

    • Incubate the mixture in the dark for approximately 15 minutes to allow for the binding of FB71 to chitin.

  • Washing:

    • Centrifuge the stained sample (e.g., 21,000 x g for 5 minutes) to pellet the chitin-FB71 complex.

    • Discard the supernatant and wash the pellet twice with distilled water to remove unbound dye.

  • Measurement:

    • Resuspend the pellet in a known volume of distilled water.

    • Transfer the suspension to a black 96-well microplate.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for FB71 (typically excitation around 350-360 nm and emission around 430-450 nm).

  • Quantification:

    • Prepare a standard curve using a known concentration of purified chitin.

    • Determine the chitin content in the samples by comparing their fluorescence readings to the standard curve.

Alternative Method 1: Acid Hydrolysis and Colorimetric Assay

Materials:

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Colorimetric reagent (e.g., based on the Elson-Morgan reaction)

  • Spectrophotometer

Procedure:

  • Hydrolysis:

    • Treat the sample with concentrated HCl (e.g., 5 M) and heat at a high temperature (e.g., 100°C) for several hours to hydrolyze the chitin into glucosamine.

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Colorimetric Reaction:

    • Add the colorimetric reagent to the neutralized hydrolysate.

    • Incubate to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Quantification: Prepare a standard curve with known concentrations of glucosamine to determine the amount of glucosamine in the sample, which is then used to calculate the original chitin content.

Alternative Method 2: Enzymatic Assay

Materials:

  • Chitinase enzyme solution

  • Buffer solution (e.g., phosphate buffer, pH 6.0)

  • Reagents for quantifying N-acetylglucosamine (e.g., using a coupled enzyme assay)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzymatic Digestion:

    • Incubate the sample with a chitinase solution in an appropriate buffer at an optimal temperature (e.g., 37°C) for a sufficient time to allow for complete hydrolysis of chitin.

  • Quantification of Products:

    • Quantify the amount of N-acetylglucosamine released using a suitable method, such as a coupled enzymatic assay that produces a colored or fluorescent product.

  • Measurement: Measure the absorbance or fluorescence of the final product.

  • Quantification: Use a standard curve of N-acetylglucosamine to determine the amount of chitin in the original sample.

Visualizations

Experimental Workflow: Chitin Quantification with Fluorescent Brightener 71

cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing cluster_measure Measurement & Quantification start Biological Sample homogenize Homogenize in Distilled Water start->homogenize add_fb71 Add Fluorescent Brightener 71 homogenize->add_fb71 incubate Incubate in Dark (15 min) add_fb71->incubate centrifuge1 Centrifuge incubate->centrifuge1 wash1 Wash Pellet with Water (x2) centrifuge1->wash1 resuspend Resuspend in Water wash1->resuspend measure Measure Fluorescence resuspend->measure quantify Quantify using Standard Curve measure->quantify

Caption: Workflow for chitin quantification using Fluorescent Brightener 71.

Logical Relationship: Comparison of Chitin Quantification Methods

chitin Chitin Quantification fb71 Fluorescent Brightener 71 chitin->fb71 acid Acid Hydrolysis / Colorimetric chitin->acid enzyme Enzymatic Assay chitin->enzyme adf ADF Method chitin->adf p1 p1 fb71->p1 Rapid, High-throughput c1 c1 fb71->c1 Potential Non-specificity p2 p2 acid->p2 Well-established c2 c2 acid->c2 Time-consuming, Harsh p3 p3 enzyme->p3 High Specificity c3 c3 enzyme->c3 Costly p4 p4 adf->p4 Simple, Inexpensive c4 c4 adf->c4 Indirect, Less Accurate

Caption: Key characteristics of different chitin quantification methods.

References

A Comparative Guide to Stilbene-Based Fluorescent Brighteners in Plant Science

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent brightener is critical for accurate visualization and analysis of plant cell structures. This guide provides a detailed comparison of common stilbene-based fluorescent brighteners and their alternatives, supported by experimental data and protocols to aid in making an informed choice for your specific research needs.

Stilbene-based fluorescent brighteners are widely utilized in plant science for their ability to bind to polysaccharides, primarily cellulose and chitin, in the cell wall, rendering them highly fluorescent under ultraviolet (UV) light. This property makes them invaluable tools for studying cell wall structure, morphogenesis, and the interactions between plants and pathogens. This guide focuses on a comparative analysis of two prominent stilbene derivatives, Fluorescent Brightener 28 (also known as Calcofluor White M2R) and Tinopal 5BM, alongside common alternatives like Congo Red and Fluorol Yellow 088.

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance indicators of these fluorescent brighteners based on available data. It is important to note that direct comparative studies providing quantitative data for all parameters under identical conditions in a plant science context are limited. The presented data is a collation from various sources and should be interpreted with consideration of the different experimental setups.

Fluorescent BrightenerTarget Polysaccharide(s)Excitation Max (nm)Emission Max (nm)Reported Quantum Yield (in aqueous solution)PhotostabilityBinding Affinity (Kd)
Fluorescent Brightener 28 (Calcofluor White M2R) Cellulose (β-1,4-glucans), Chitin (β-1,4-N-acetylglucosamine), Callose (β-1,3-glucans)[1][2]~350-365[3]~432-440[3]Data not available in a directly comparable format.Moderate; subject to photobleaching under prolonged UV exposure.[4]Data not available in a directly comparable format.
Tinopal 5BM Cellulose, Chitin[5]~350~430-436Reported to have brighter fluorescence than Calcofluor White M2R in one study on bacterial spores.[5]Data not available in a directly comparable format.Data not available in a directly comparable format.
Congo Red Cellulose (β-1,4-glucans), β-glucans[6][7]~497~614Generally lower than stilbene-based brighteners.Lower than stilbene-based brighteners; prone to fading.Data not available in a directly comparable format.
Fluorol Yellow 088 Suberin, Cutin (lipophilic components)[8][9]~450[8]~515[8]Data not available in a directly comparable format.Prone to photobleaching.Data not available in a directly comparable format.

Note: The lack of standardized quantitative data across all brighteners highlights a gap in current research and emphasizes the need for direct comparative studies under controlled conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for staining plant tissues with the discussed fluorescent brighteners.

Protocol 1: Staining of Plant Roots with Fluorescent Brightener 28 (Calcofluor White M2R)

This protocol is adapted for the general staining of cellulose in plant roots.

Materials:

  • Fluorescent Brightener 28 (Calcofluor White M2R) stock solution (0.1% w/v in distilled water)

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., 365 nm) and a blue emission filter (e.g., 420-480 nm)

Procedure:

  • Gently wash the plant roots in distilled water to remove any debris.

  • Immerse the seedlings in a 0.01% (w/v) working solution of Fluorescent Brightener 28 for 5-10 minutes at room temperature. The optimal staining time may vary depending on the plant species and tissue thickness.

  • Rinse the seedlings thoroughly with distilled water three times to remove excess stain.

  • Mount the stained roots in a drop of water on a microscope slide and cover with a coverslip.

  • Observe the sample under a fluorescence microscope using the appropriate filter set. Cell walls containing cellulose will fluoresce brightly.

Protocol 2: Staining of Suberin in Plant Roots with Fluorol Yellow 088

This protocol is specifically for the visualization of suberized cell walls.

Materials:

  • Fluorol Yellow 088 staining solution (0.01% w/v in lactic acid or methanol)[9]

  • Aniline Blue counterstain (0.5% w/v in water or methanol)[9]

  • Plant seedlings

  • Microscope slides and coverslips

  • Fluorescence microscope with a blue excitation filter (e.g., 450-490 nm) and a green/yellow emission filter (e.g., >515 nm)

Procedure:

  • Fix seedlings in methanol for at least three days, exchanging the methanol at least twice.[9]

  • Transfer the seedlings to the Fluorol Yellow 088 staining solution and incubate for at least 1 hour in the dark with gentle agitation.[9]

  • Briefly rinse the seedlings in methanol.[9]

  • Counter-stain the samples with Aniline Blue solution for 1 hour in the dark with gentle agitation.[9]

  • Briefly rinse the seedlings in water.[9]

  • Mount the seedlings in water on a microscope slide.

  • Observe under a fluorescence microscope. Suberized regions will show a distinct yellow-green fluorescence.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and decision-making involved in selecting and using these fluorescent brighteners, the following diagrams are provided.

Experimental_Workflow_Staining cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis Start Plant Material Wash Wash with Water Start->Wash Fixation Fixation (Optional) Wash->Fixation Stain Incubate in Staining Solution Fixation->Stain Rinse Rinse Excess Stain Stain->Rinse Mount Mount on Slide Rinse->Mount Microscopy Fluorescence Microscopy Mount->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis Quantification Quantification Image_Analysis->Quantification

Caption: A generalized experimental workflow for fluorescent staining of plant tissues.

Brightener_Selection_Logic Start Define Research Question Target Identify Target Cell Wall Component Start->Target Cellulose Cellulose / Chitin Target->Cellulose Polysaccharide Suberin Suberin / Cutin Target->Suberin Lipid Polymer Stilbene Stilbene-based (Calcofluor, Tinopal) Cellulose->Stilbene CongoRed Congo Red Cellulose->CongoRed FluorolYellow Fluorol Yellow 088 Suberin->FluorolYellow Considerations Consider Photostability, Quantum Yield, and Microscope Availability Stilbene->Considerations CongoRed->Considerations FluorolYellow->Considerations FinalChoice Select Optimal Brightener Considerations->FinalChoice

Caption: A decision-making flowchart for selecting a suitable fluorescent brightener.

Conclusion

Stilbene-based fluorescent brighteners are powerful tools in plant science, offering robust staining of cellulosic and chitinous structures. While quantitative data for direct comparison remains somewhat sparse in the literature, this guide provides a foundational understanding of the available options. For general-purpose cell wall visualization, Fluorescent Brightener 28 (Calcofluor White M2R) and Tinopal 5BM are excellent choices, with some evidence suggesting Tinopal may offer brighter fluorescence. For studies requiring differentiation from lignified tissues or for suberin and cutin visualization, Congo Red and Fluorol Yellow 088, respectively, serve as valuable alternatives. The choice of brightener should ultimately be guided by the specific research question, the target structure, and the available imaging equipment. Researchers are encouraged to perform pilot experiments to determine the optimal staining conditions and brightener for their particular application.

References

A Comparative Guide to the Photostability of UV-Excited Fluorescent Dyes: Fluorescent Brightener 71 vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based research and diagnostics, the choice of a UV-excited dye is pivotal to the success and reproducibility of experiments. Among the myriad of options, Fluorescent Brightener 71 (FB-71) is a prominent, yet not always fully characterized, candidate. This guide provides an objective comparison of the photostability of FB-71 against other widely used UV-excited dyes: DAPI, Hoechst 33342, and Coumarin derivatives. The information presented herein is supported by available experimental data to aid researchers in selecting the most appropriate fluorophore for their specific applications.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is a critical parameter, dictating its performance in applications requiring prolonged or intense illumination, such as fluorescence microscopy and high-throughput screening. The following table summarizes the available quantitative data on the photostability of Fluorescent Brightener 71 and its common alternatives.

Dye ClassSpecific DyePhotostability MetricValueExperimental Conditions
Stilbene Derivative Fluorescent Brightener 71Photodegradation Half-life3 - 6 hours[1]In sunlit water[1]
Diaminophenylindole DAPI (4',6-diamidino-2-phenylindole)Photobleaching Quantum YieldData not available in comparable formatTypically considered highly photostable in microscopy applications
Bisbenzimide Hoechst 33342Photobleaching Quantum YieldData not available in comparable formatGenerally photostable for live-cell imaging, but can be phototoxic[2][3]
Coumarin Various DerivativesPhotobleaching Quantum Yield10⁻³ - 10⁻⁴[4]In aqueous solution[4]

In-Depth Dye Comparison

Fluorescent Brightener 71 (FB-71): As a stilbene-based optical brightening agent, FB-71 exhibits strong absorption in the UV spectrum and emits in the blue region. Its notable characteristic is a relatively short photodegradation half-life of 3 to 6 hours in aqueous environments exposed to sunlight[1]. This indicates moderate photostability, which may be a limiting factor for applications requiring long-term exposure to UV light. The primary degradation pathway is believed to be photo-oxidative cleavage of the stilbene core[5].

Hoechst 33342: Similar to DAPI, Hoechst 33342 is a cell-permeant nuclear stain that binds to the minor groove of DNA[9][10]. It is widely used in live-cell imaging due to its good photostability under typical microscopy conditions. However, a significant drawback is its potential for phototoxicity upon prolonged or intense UV illumination, which can induce apoptosis in stained cells[2][3]. The fluorescence quantum yield of Hoechst dyes is also highly dependent on the pH and its binding state to DNA.

Coumarin Derivatives: This class of dyes offers a broad range of fluorescent probes with excitation maxima in the UV and violet regions. Coumarins are generally characterized by good photostability, with reported photobleaching quantum yields in the range of 10⁻³ to 10⁻⁴ in aqueous solutions[4]. This positions them as robust fluorophores for various applications. Some coumarin derivatives have been shown to have high fluorescence quantum yields, reaching up to 0.83 in certain cases[11][12].

Experimental Methodologies

The assessment of dye photostability is crucial for understanding its suitability for specific applications. A common and effective method for quantifying photostability is through fluorescence microscopy coupled with time-lapse imaging.

Protocol for Measuring Photostability via Fluorescence Microscopy:

  • Sample Preparation:

    • Prepare a solution of the fluorescent dye in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) at a standardized concentration.

    • Alternatively, for nuclear stains like DAPI and Hoechst, stain fixed or live cells according to a standard protocol.

    • Mount the sample on a microscope slide with a coverslip. To minimize environmental effects, an anti-fade mounting medium can be used for fixed-cell preparations, or the experiment can be conducted in a controlled atmosphere for solutions.

  • Image Acquisition:

    • Use a fluorescence microscope equipped with a suitable UV excitation source (e.g., mercury arc lamp, UV laser) and a sensitive camera.

    • Select the appropriate filter set for the dye being tested.

    • Define a region of interest (ROI) for measurement.

    • Acquire a time-lapse series of images of the ROI under continuous UV illumination. The exposure time and illumination intensity should be kept constant throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without the dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

  • Calculation of Photobleaching Quantum Yield (Φ_b):

    • The photobleaching quantum yield can be calculated if the photon flux of the excitation light and the absorption cross-section of the dye are known. It is defined as the number of molecules photobleached per number of photons absorbed.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key experimental workflows.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Dye_Solution Prepare Dye Solution Mounting Mount Sample on Slide Dye_Solution->Mounting Cell_Staining Stain Cells (for nuclear dyes) Cell_Staining->Mounting Microscope_Setup Set up Microscope (UV source, filters) Mounting->Microscope_Setup Transfer to Microscope ROI_Selection Select Region of Interest (ROI) Microscope_Setup->ROI_Selection Time_Lapse Acquire Time-Lapse Images ROI_Selection->Time_Lapse Intensity_Measurement Measure Fluorescence Intensity in ROI Time_Lapse->Intensity_Measurement Image Series Background_Correction Correct for Background Intensity_Measurement->Background_Correction Normalization Normalize Intensity Background_Correction->Normalization Curve_Fitting Fit Photobleaching Curve Normalization->Curve_Fitting Photostability_Metrics Photostability Metrics (Half-life, Quantum Yield) Curve_Fitting->Photostability_Metrics Calculate

Caption: Experimental workflow for determining dye photostability.

G Dye Fluorescent Dye Excitation UV Excitation Excited_State Excited Singlet State (S1) Excitation->Excited_State Absorption Fluorescence Fluorescence Emission (Visible Light) Excited_State->Fluorescence Emission Photobleaching Photobleaching (Irreversible Photodegradation) Excited_State->Photobleaching Intersystem Crossing & Photochemical Reactions

Caption: Simplified Jablonski diagram illustrating photobleaching.

Conclusion

The selection of a UV-excited fluorescent dye should be a carefully considered decision based on the specific requirements of the experimental setup.

  • Fluorescent Brightener 71 offers strong initial fluorescence but exhibits moderate photostability, making it suitable for applications with limited UV exposure.

  • DAPI and Hoechst 33342 are excellent choices for nuclear staining with good photostability for standard microscopy, though the potential for phototoxicity with Hoechst dyes in live-cell imaging over extended periods must be considered.

  • Coumarin derivatives represent a versatile class of dyes with generally good photostability, making them reliable workhorses for a variety of fluorescence-based assays.

Researchers are encouraged to perform their own photostability assessments under their specific experimental conditions to ensure the selection of the most robust and reliable fluorescent probe for their studies.

References

Quantum yield comparison of Einecs 286-867-8 and other fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

An investigation into the chemical identity of Einecs 286-867-8 reveals that it is not a fluorescent probe. Therefore, a direct comparison of its quantum yield with other fluorescent probes, as initially requested, is not applicable. The European Chemicals Agency (ECHA) and other chemical databases identify this compound as 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-dithiocarboxylic acid , a compound that does not exhibit the intrinsic fluorescence necessary for such a comparison.

While a specific analysis of this compound as a fluorescent probe is not possible, this guide will provide a comparative overview of the quantum yields of commonly used fluorescent probes in research and drug development. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to select the most appropriate fluorescent tools for their experimental needs.

Understanding Quantum Yield in Fluorescent Probes

The fluorescence quantum yield (Φ) is a critical parameter for any fluorophore. It represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorescent probe, which is highly desirable for sensitive applications in biological imaging and assays.

Comparison of Common Fluorescent Probes

To provide a useful comparison for researchers, the following table summarizes the quantum yields of several widely used fluorescent probes across different spectral regions. These values can vary depending on the solvent, pH, and temperature, so the data presented here are generally accepted values under standard conditions.

Fluorescent Probe FamilyExample ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Coumarins Coumarin 1~375~470~0.73
7-Amino-4-methylcoumarin (AMC)~350~450~0.61
Fluoresceins Fluorescein~494~518~0.95
FITC (Fluorescein isothiocyanate)~495~519~0.92
Rhodamines Rhodamine B~554~577~0.31
TRITC (Tetramethylrhodamine)~557~576~0.29
Cyanines Cy3~550~570~0.15
Cy5~649~670~0.20
Quantum Dots Qdot® 605405605~0.85
Qdot® 655405655~0.80

Experimental Protocol for Relative Quantum Yield Determination

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Fluorometer (spectrofluorometer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate, fluorescein)

  • Sample of the fluorescent probe to be measured

  • Appropriate solvent (the same for both standard and sample)

Procedure:

  • Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The concentrations should be low to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_spl).

  • Calculate the quantum yield of the sample (Φ_spl) using the following equation:

    Φ_spl = Φ_std * (Grad_spl / Grad_std) * (n_spl² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • n_spl and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Signaling Pathway Visualization

Fluorescent probes are instrumental in elucidating cellular signaling pathways. The following diagram, generated using Graphviz, illustrates a generic signal transduction cascade that can be monitored at various stages using specific fluorescent probes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding G-protein G-protein Receptor->G-protein Activation Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Activation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activation Target Protein Target Protein Protein Kinase->Target Protein Phosphorylation Cellular Response Cellular Response Target Protein->Cellular Response Induction

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

A Comparative Guide to the Cross-Reactivity of Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate with Various Polysaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate, a compound widely recognized as Calcofluor White M2R or Fluorescent Brightener 28, is a fluorescent dye known for its ability to bind to specific polysaccharides. This property has led to its extensive use in various scientific disciplines, from industrial applications in the textile and paper industries to biological research for the visualization of fungal and plant cell walls. Understanding the specificity and potential cross-reactivity of this molecule with a range of polysaccharides is crucial for its accurate application in research and development, particularly in fields such as drug delivery, biomaterial science, and diagnostics.

This guide provides a comparative analysis of the cross-reactivity of disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate with different polysaccharides, supported by available experimental data and detailed methodologies for further investigation.

Binding Mechanism and Specificity

The interaction of disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate with polysaccharides is primarily non-covalent. The molecule exhibits a strong affinity for polysaccharides containing β-1,3 and β-1,4 glycosidic linkages.[1][2][3] This binding is attributed to hydrogen bonding and van der Waals forces between the dye molecule and the polysaccharide chain. Upon binding, the fluorescence of the dye is significantly enhanced, which is the basis for its use as a fluorescent probe.[4]

The binding specificity is largely dictated by the structural conformation of the polysaccharide. Polysaccharides with a linear or ordered chain arrangement, which allows for the alignment of the dye molecule, tend to exhibit stronger interactions.

Comparative Analysis of Polysaccharide Cross-Reactivity

While extensive quantitative data comparing the binding affinity across a wide spectrum of polysaccharides is limited in publicly available literature, qualitative and semi-quantitative studies have established a clear hierarchy of binding preference.

PolysaccharideGlycosidic LinkagesBinding AffinityNotes
Cellulose β-1,4HighStrong fluorescence enhancement. Used as a standard for binding studies.[4]
Chitin β-1,4HighStrong fluorescence enhancement. Used for staining fungal cell walls.[4][5]
β-Glucans (e.g., Oat β-Glucan) Mixed β-1,3 and β-1,4HighQuantitative binding data available. Adsorption fits a Langmuir model.[6][7]
Callose β-1,3ModerateBinds to plant callose, though less frequently studied than cellulose.[8]
Xyloglucan β-1,4 backboneModerateInteraction is expected due to the β-1,4 glucan backbone.
Starch α-1,4 and α-1,6Low to NegligibleThe α-linkages do not favor the same binding conformation.
Glycogen α-1,4 and α-1,6Low to NegligibleSimilar to starch, the helical structure and α-linkages result in poor binding.
Pectin α-1,4Low to NegligibleThe primary linkage is not conducive to strong binding.

Quantitative Binding Analysis: A Case Study with Oat β-Glucan

A study by Xie et al. (2008) provides a quantitative framework for assessing the binding of Calcofluor White to oat β-glucan using UV-Vis spectroscopy.[6][7] This methodology can be adapted to evaluate the binding to other polysaccharides.

ParameterValueMethod
Binding Equilibrium Constant (K) 1.35 x 10^5 L/molUV Spectroscopic Titration
Total Number of Binding Sites (N) 28UV Spectroscopic Titration

Note: These values are specific to the interaction with oat β-glucan under the experimental conditions described in the cited study and may vary for other polysaccharides.

Experimental Protocols

Protocol 1: Spectrofluorometric Analysis of Polysaccharide Binding

This protocol outlines a general method for qualitatively and semi-quantitatively assessing the cross-reactivity of disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate with various polysaccharides based on fluorescence enhancement.

Materials:

  • Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate (Calcofluor White M2R) stock solution (e.g., 1 mg/mL in distilled water).

  • Polysaccharide solutions (e.g., 1 mg/mL of cellulose, chitin, starch, glycogen, etc.) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). Note: Some polysaccharides may require specific solvents or heating to dissolve.

  • Spectrofluorometer.

Procedure:

  • Prepare a series of dilutions of each polysaccharide solution.

  • In a cuvette, mix a fixed concentration of the fluorescent dye solution with varying concentrations of the polysaccharide solution.

  • Allow the mixture to incubate at room temperature for a set period (e.g., 15 minutes) to reach equilibrium.

  • Measure the fluorescence intensity at the emission maximum of the dye (approximately 430-440 nm) with excitation at the excitation maximum (approximately 350-360 nm).

  • Plot the fluorescence intensity as a function of polysaccharide concentration. A significant increase in fluorescence indicates binding. The magnitude of the increase can be used for semi-quantitative comparison.

Protocol 2: Determination of Binding Constant by UV-Vis Spectroscopic Titration

This protocol, adapted from the study on oat β-glucan, allows for the quantitative determination of the binding equilibrium constant (K).[6][7]

Materials:

  • UV-Vis Spectrophotometer.

  • Calcofluor White M2R solution of known concentration.

  • Polysaccharide solution of known concentration.

  • Appropriate buffer solution.

Procedure:

  • Prepare a series of solutions with a constant concentration of Calcofluor White and increasing concentrations of the polysaccharide.

  • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-500 nm).

  • Binding of the dye to the polysaccharide will result in changes in the absorption spectrum.

  • The binding equilibrium constant (K) and the number of binding sites (N) can be determined by analyzing the changes in absorbance at a specific wavelength using appropriate binding models, such as the Langmuir adsorption model or by applying the Benesi-Hildebrand method.

Visualizations

G cluster_binding Binding Mechanism cluster_outcome Result Dye Stilbene Derivative Complex Dye-Polysaccharide Complex Dye->Complex Hydrogen Bonding Van der Waals Forces Poly Polysaccharide (β-1,3 / β-1,4 linkages) Poly->Complex Fluorescence Enhanced Fluorescence Complex->Fluorescence

Caption: Interaction mechanism of the stilbene derivative with polysaccharides.

G start Prepare Dye and Polysaccharide Solutions titration Mix Dye with increasing concentrations of Polysaccharide start->titration incubation Incubate to reach equilibrium titration->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement analysis Data Analysis (e.g., Langmuir plot) measurement->analysis result Determine Binding Constant (K) and Number of Sites (N) analysis->result

Caption: Experimental workflow for determining binding parameters.

Conclusion

Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate exhibits significant cross-reactivity with polysaccharides containing β-1,3 and β-1,4 glycosidic linkages, most notably cellulose, chitin, and β-glucans. Its interaction with polysaccharides possessing α-linkages, such as starch and glycogen, is minimal. This specificity makes it a valuable tool for the detection and characterization of specific polysaccharides in various biological and industrial contexts. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and quantitatively assess the binding affinity of this fluorescent dye with polysaccharides of interest. Further quantitative studies across a broader range of polysaccharides would be beneficial to create a more comprehensive binding profile for this versatile molecule.

References

Unraveling the Microscopic Performance of Einecs 286-867-8: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate imaging reagents is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the performance of the chemical compound Einecs 286-867-8 in various microscopy setups. However, extensive research has revealed no current applications of this compound, identified as 4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine-1-dithiocarboxylic acid, as a fluorescent probe or dye in microscopy studies.

A thorough search of scientific literature and commercial product listings did not yield any data on its use in fluorescence, confocal, or super-resolution microscopy. The compound is listed in chemical databases, and a patent for "Stereoisomers of fatty acid analogs for diagnostic imaging" mentions related structures, but its direct application in cellular imaging or microscopy is not documented.

Due to the lack of available experimental data, a direct comparison of this compound with other microscopy alternatives is not possible at this time. Consequently, the generation of comparative data tables, detailed experimental protocols, and visualizations of its performance or related signaling pathways cannot be provided.

Researchers seeking fluorescent probes for microscopy are encouraged to consult established resources and databases that catalog the properties and applications of a wide array of fluorophores. These resources provide the necessary information to select the optimal dye based on the specific requirements of their experimental setup, including excitation and emission spectra, quantum yield, photostability, and suitability for different microscopy techniques.

Should information on the use of this compound in microscopy become available, this guide will be updated to reflect a thorough comparison of its performance.

A comparative analysis of the UV-protective effects of various fluorescent brighteners on viruses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for stabilizing viral vectors and biological insecticides against environmental factors is paramount. Ultraviolet (UV) radiation poses a significant threat to the efficacy of these biological tools. This guide provides a comparative analysis of various fluorescent brighteners, also known as optical brightening agents, and their efficacy in protecting viruses from UV-induced inactivation. The information presented is based on experimental data from peer-reviewed studies, offering a valuable resource for selecting appropriate photoprotective agents.

Fluorescent brighteners are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it in the blue region.[1] This property, primarily used for a "whitening" effect in textiles and papers, has been explored for its potential to protect light-sensitive biological materials, particularly entomopathogenic viruses used as bioinsecticides.[1][2] Beyond simple UV protection, certain stilbene-based fluorescent brighteners have been shown to enhance the infectivity of these viruses, a dual action that significantly boosts their pesticidal potency.[2]

Comparative Efficacy of Fluorescent Brighteners in UV Protection

The following table summarizes quantitative data from various studies, comparing the UV-protective effects of different fluorescent brighteners on several entomopathogenic viruses. The primary metrics for comparison are the Lethal Concentration 50 (LC50), representing the concentration of the virus required to kill 50% of the test insects, and larval mortality rates after UV exposure. A lower LC50 value indicates higher viral potency.

Fluorescent BrightenerVirusHost InsectKey Findings
Tinopal LPW Lymantria dispar Nucleopolyhedrovirus (LdMNPV)Asian Gypsy Moth (Lymantria dispar)At a 1% concentration, Tinopal LPW increased the virulence of three different LdMNPV isolates by 24 to 61 times. The LC50 of the LdMNPV-D isolate with 1% Tinopal LPW was 1.0 OBs/μL, compared to 32.9 OBs/μL without the brightener.[3]
Tinopal C1101 Spodoptera frugiperda Multiple Nucleopolyhedrovirus (SfMNPV)Fall Armyworm (Spodoptera frugiperda)SfMNPV alone at a concentration of 2.75 x 10^6 OBs/ml was completely inactivated after 15 minutes of UV exposure. In contrast, with the addition of 1.25% Tinopal C1101, the virus caused 96.6% mortality even after 240 minutes of UV exposure.[4][5]
Blankophor BBH Nucleopolyhedrovirus (NPV)Not specifiedThe addition of 0.08% Blankophor BBH was noted to hasten larval death.[6]
Calcofluor M2R Autographa californica Multiple Nucleopolyhedrovirus (AcMNPV)Cabbage Looper (Trichoplusia ni) and Tobacco Budworm (Heliothis virescens)Enhanced the infectivity of AcMNPV by blocking the sloughing of infected primary target cells in the midgut.[7]
Phorwite AR Nucleopolyhedrovirus (NPV)Not specifiedA 1% concentration of Phorwite AR led to an 864-fold reduction in the LC50 of the virus.[6]

Experimental Protocols

The following is a generalized methodology for assessing the UV-protective effects of fluorescent brighteners on viruses, based on protocols described in the cited literature.

Preparation of Viral and Brightener Suspensions
  • Viral Stock: A purified stock of the virus, such as Nucleopolyhedrovirus (NPV) occlusion bodies (OBs), is quantified using a hemocytometer or similar method to determine the concentration (e.g., OBs/ml).

  • Brightener Solutions: Prepare stock solutions of the fluorescent brighteners to be tested (e.g., Tinopal LPW, Tinopal C1101, Blankophor BBH) at desired concentrations (e.g., 0.1%, 1% w/v) in sterile distilled water.

  • Test Suspensions: Mix the viral stock with the brightener solutions to achieve the final desired concentrations of both virus and brightener. A control suspension of the virus in sterile distilled water without any brightener should also be prepared.

UV Irradiation
  • UV Source: A controlled UV radiation source is used, such as a UV lamp with a specific emission maximum (e.g., 312 nm).[5] The intensity of the UV radiation should be measured using a radiometer.

  • Exposure: Aliquots of the viral suspensions (with and without brighteners) are placed in sterile containers (e.g., petri dishes) and exposed to the UV radiation for varying durations (e.g., 15, 30, 60, 120, 240 minutes).[4][5] A set of unexposed samples for each suspension should be kept as a control.

Bioassay for Viral Infectivity
  • Host Insects: Larvae of the susceptible host insect at a specific instar (e.g., second or third instar) are used for the bioassay.

  • Diet Contamination: The UV-exposed and unexposed viral suspensions are incorporated into the artificial diet of the host insects. This is typically done by surface contamination of diet plugs or by mixing the suspension directly into the diet.

  • Incubation: The larvae are allowed to feed on the treated diet for a specific period, after which they are transferred to a fresh, untreated diet. The larvae are then reared under controlled conditions (temperature, humidity, and light cycle).

  • Data Collection: Mortality is recorded daily for a specified period (e.g., 7-10 days). The cause of death is confirmed to be viral infection, often by observing the characteristic signs of the specific viral disease.

Data Analysis
  • LC50 Calculation: The mortality data is subjected to probit analysis to determine the LC50 values for each treatment.

  • Statistical Analysis: Statistical tests (e.g., ANOVA) are used to compare the LC50 values and mortality rates between the different treatments (virus alone vs. virus with brighteners) and UV exposure times.

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of fluorescent brighteners and a typical experimental workflow.

G cluster_0 Mechanism of Enhanced Infectivity FB Fluorescent Brightener PM Peritrophic Membrane (Insect Midgut Barrier) FB->PM Disrupts Integrity Apoptosis Virus-Induced Apoptosis (Cell Sloughing) FB->Apoptosis Inhibits MidgutCells Midgut Epithelial Cells VirusRep Successful Virus Replication MidgutCells->VirusRep Leads to Apoptosis->VirusRep Prevents G cluster_1 Experimental Workflow Prep Preparation of Virus & Brightener Suspensions UV UV Irradiation Prep->UV Bioassay Insect Bioassay UV->Bioassay Data Data Collection (Mortality) Bioassay->Data Analysis Data Analysis (LC50, Statistics) Data->Analysis

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Einecs 286-867-8

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: Sodium N-(8-((3-aminobenzoyl)amino)naphth-1-yl)sulphonyl-L-aspartate

Einecs Number: 286-867-8

Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for Einecs 286-867-8 was found. The following guidelines are based on best practices for the disposal of water-soluble, non-hazardous, or low-toxicity organic compounds and sulfonated aromatic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate harm.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with soap and water.
Large Spill Evacuate the area. Contact your institution's EHS department.

Proper Disposal Protocol

Due to the presence of a sulfonated aromatic structure, this compound may exhibit poor biodegradability. Therefore, it should not be disposed of down the drain. All waste containing this substance must be collected and disposed of as chemical waste.

Waste TypeDisposal ContainerLabeling Requirements
Solid Waste Labeled "Solid Organic Waste" or as per institutional guidelines."Solid Waste: Sodium N-(8-((3-aminobenzoyl)amino)naphth-1-yl)sulphonyl-L-aspartate"
Aqueous Solutions Labeled "Aqueous Waste" or "Aqueous Organic Waste" container."Aqueous Waste: Contains Sodium N-(8-((3-aminobenzoyl)amino)naphth-1-yl)sulphonyl-L-aspartate"
Contaminated Labware Disposed of as solid chemical waste.As per institutional guidelines for contaminated labware.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Action cluster_final Final Steps start Start: Waste Generated ppe Don Appropriate PPE start->ppe assess_type Determine Waste Type ppe->assess_type is_solid Solid Waste assess_type->is_solid Solid is_liquid Aqueous Solution assess_type->is_liquid Liquid is_labware Contaminated Labware assess_type->is_labware Labware solid_container Place in Labeled Solid Waste Container is_solid->solid_container liquid_container Pour into Labeled 'Aqueous Waste' Container is_liquid->liquid_container labware_disposal Dispose as Contaminated Solid Waste is_labware->labware_disposal seal_container Securely Seal Container solid_container->seal_container liquid_container->seal_container labware_disposal->seal_container store Store in Designated Waste Accumulation Area seal_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

Logical Relationships in Disposal Decision Making

The proper disposal of any chemical waste is a process governed by its physical and chemical properties, as well as regulatory requirements.

G cluster_disposal Disposal Decision substance This compound (Sulfonated Aromatic Compound) properties Properties: - Water-Soluble - Poorly Biodegradable (Assumed) substance->properties disposal_method Prohibited: - Drain Disposal Required: - Segregated Chemical Waste properties->disposal_method regulations Regulatory Compliance (Local, State, Federal) regulations->disposal_method

Caption: Decision logic for the disposal of this compound.

Essential Safety and Handling Guide for Glutaraldehyde (Einecs 286-867-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of Glutaraldehyde (CAS 111-30-8), a widely used biocide, tissue fixative, and sterilizing agent. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to glutaraldehyde, which can cause severe irritation to the skin, eyes, and respiratory tract, as well as allergic reactions.[1][2] The following table summarizes the required PPE for handling glutaraldehyde solutions.

Body Part Personal Protective Equipment Material/Specification Protection Against
Hands GlovesNitrile or Butyl RubberDirect skin contact and absorption.[1][3][4]
Eyes Splash-proof Goggles and/or Full Face ShieldConforming to ANSI Z358.1-1990Splashes and vapors.[1][3][4]
Body Lab coats, aprons, or gowns with sleeve coversPolypropylene or polyethylene-coated spun-bonded polypropyleneSaturation of personal clothing.[3][4][5]
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when vapor concentrations may exceed exposure limits.Inhalation of glutaraldehyde vapors.[3]

Note: Latex gloves do not provide adequate protection and should be avoided.[1][3] Polyvinyl chloride and neoprene are also not recommended for glutaraldehyde protection.[3]

Operational and Handling Plan

Engineering Controls:

  • Ventilation: Always handle glutaraldehyde in well-ventilated areas, ideally within a local exhaust hood or a self-contained, free-standing system.[1][3][4] A minimum air exchange rate of 10 air changes per hour is recommended for rooms where glutaraldehyde is used.[1][3]

  • Containment: Keep glutaraldehyde solutions in sealed or covered containers when not in use to minimize vapor release.[1][4]

Work Practices:

  • Designated Areas: Use glutaraldehyde in designated areas with controlled traffic and proper equipment.[3][6]

  • Spill Management: Clean up all spills immediately, regardless of size.[6] A written spill control plan should be in place, and spill cleanup equipment should be readily available.[6]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where glutaraldehyde is handled.[4] Wash hands thoroughly after handling the chemical, even when gloves have been worn.[1]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

    • Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Remove contaminated clothing immediately.[3][5]

    • Inhalation: If large amounts are inhaled, move the exposed person to fresh air at once.[2][5]

Disposal Plan

The disposal of glutaraldehyde solutions must comply with local, state, and federal regulations.[7]

  • Consult Local Authorities: Always check with your local Publicly Owned Treatment Works (POTW) to determine if glutaraldehyde solutions can be disposed of in the sanitary sewer system.[7] Some jurisdictions may prohibit or require neutralization prior to disposal.[7]

  • Neutralization: If required, glutaraldehyde can be neutralized. Glycine-based products are a common and effective method for neutralization, rendering the solution non-hazardous.[8] A minimum of 25 grams of glycine (free base) should be used to neutralize one gallon of glutaraldehyde solution, with a recommended neutralization time of at least one hour.[7]

  • Drain Disposal: If permitted, dispose of the solution by flushing it down a drain connected to a sanitary sewer with copious amounts of cold water.[3][7] Do not dispose of glutaraldehyde into septic systems.[3]

  • Container Disposal: Empty glutaraldehyde containers should be rinsed with water and discarded as normal waste, according to the product label instructions.[3]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling glutaraldehyde.

PPE_Selection_Workflow start Start: Handling Glutaraldehyde hazard_assessment Hazard Assessment: Potential for Exposure? start->hazard_assessment skin_contact Potential Skin Contact? hazard_assessment->skin_contact Yes eye_contact Potential Eye Splash? skin_contact->eye_contact No gloves Wear Nitrile or Butyl Rubber Gloves skin_contact->gloves Yes inhalation_risk Vapor Inhalation Risk? eye_contact->inhalation_risk No goggles Wear Splash-proof Goggles and/or Face Shield eye_contact->goggles Yes respirator Use NIOSH-approved Respirator (Organic Vapor) inhalation_risk->respirator Yes (Above PEL or poor ventilation) end Proceed with Task Safely inhalation_risk->end No (Adequate ventilation) clothing Wear Protective Gown/Apron gloves->clothing clothing->eye_contact goggles->inhalation_risk respirator->end

Caption: PPE selection workflow for handling Glutaraldehyde.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.